Product packaging for Diltiazem(Cat. No.:CAS No. 56209-45-1)

Diltiazem

Cat. No.: B1195970
CAS No.: 56209-45-1
M. Wt: 414.5 g/mol
InChI Key: HSUGRBWQSSZJOP-RTWAWAEBSA-N
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Description

Stereochemical Context within Benzothiazepine (B8601423) Derivatives

Diltiazem (B1670644) belongs to the benzothiazepine class of compounds, which are characterized by a fused benzene (B151609) and thiazepine ring system. nih.govwikipedia.org The this compound molecule possesses two chiral centers, leading to the possibility of four stereoisomers: d-cis, l-cis, d-trans, and l-trans. nih.gov The "cis" and "trans" designations refer to the relative orientation of the substituents on the thiazepine ring.

The pharmacological activity of this compound is highly dependent on its stereochemistry. The d-cis isomer, specifically the (2S,3S) configuration, is responsible for the potent vasodilating and antihypertensive effects by blocking L-type calcium channels. wikipedia.org In contrast, the other stereoisomers, including L-cis-diltiazem, exhibit significantly different or reduced pharmacological profiles. nih.gov For instance, research has shown that the potency of inhibiting the binding of d-cis-[3H]this compound to rabbit T-tubule calcium channels follows the order: d-cis > l-cis > d-trans = l-trans. nih.gov This highlights the critical role of the specific three-dimensional arrangement of atoms in determining the biological activity within the benzothiazepine family.

Historical Perspective of Enantiomeric Studies in Pharmacology

The study of enantiomers in pharmacology has a rich history, underscored by the understanding that biological systems, being chiral themselves, often interact differently with the enantiomers of a chiral drug. mdpi.com This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or even responsible for undesirable effects (the distomer). mdpi.com

Early drug development often involved the use of racemic mixtures, which contain equal amounts of both enantiomers. However, a growing body of evidence has demonstrated significant differences in the pharmacokinetic and pharmacodynamic properties of individual enantiomers. mdpi.com For example, the beta-blocker propranolol's enantiomers show different rates of oral clearance and metabolism. nih.gov

The case of this compound exemplifies this principle. Initial preparations were likely racemic or of unspecified stereochemistry. drugfuture.com However, subsequent research focused on resolving the optical isomers and conducting stereospecific synthesis to isolate the more active d-cis enantiomer for clinical use. drugfuture.com This shift towards enantiopure drugs reflects a broader trend in pharmacology to develop safer and more effective medications by understanding and controlling stereochemistry. mdpi.com

Rationale for Dedicated L-cis-Diltiazem Research

The primary rationale for dedicated research on L-cis-diltiazem stems from its utility as a scientific tool to probe the stereospecificity of biological processes. By comparing the effects of L-cis-diltiazem with its pharmacologically active counterpart, d-cis-diltiazem, researchers can gain a deeper understanding of the structural requirements for drug-receptor interactions.

For instance, studies have utilized L-cis-diltiazem to investigate non-calcium channel-blocking effects. Research into the hepatoprotective properties of this compound revealed that d-cis-diltiazem could inhibit microsomal lipid peroxidation, an effect not observed with L-cis-diltiazem. iomcworld.comualberta.ca This stereospecificity suggests that the antioxidant effect is independent of the L-type calcium channel blockade and likely involves a different molecular target or mechanism that is sensitive to the drug's stereochemistry. iomcworld.comiomcworld.com

Furthermore, the binding of this compound enantiomers to calcium channel recognition sites has been shown to be stereospecific. nih.gov The differential effects of the d-cis and l-cis isomers on radioligand binding help to characterize the nature of the benzothiazepine receptor on the calcium channel. nih.gov Therefore, L-cis-diltiazem serves as an invaluable negative control and comparative compound in pharmacological and biochemical studies, allowing for the precise dissection of molecular mechanisms of action.

Data Tables

Table 1: Chemical Properties of this compound Stereoisomers

PropertyL-cis-Diltiazemd-cis-Diltiazem
IUPAC Name [(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate (B1210297) nih.gov(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
Molecular Formula C22H26N2O4S ontosight.ainih.govC22H26N2O4S nih.govdrugfuture.com
Molecular Weight 414.51 g/mol ontosight.ai414.52 g/mol drugfuture.com
Melting Point 145-147°C ontosight.aiNot specified
Solubility Soluble in DMSO and ethanol (B145695) ontosight.aiNot specified

Table 2: Research Findings on this compound Enantiomers

Research AreaFindingReference
Calcium Channel Binding The potency of inhibiting d-cis-[3H]this compound binding is d-cis > l-cis. nih.gov nih.gov
Hepatoprotection d-cis-diltiazem shows antioxidant properties by suppressing free radical levels in microsomes, while L-cis-diltiazem is without effect. iomcworld.com iomcworld.comualberta.ca
Radioligand Binding Modulation At 37°C, only the d-cis isomer stimulated (+)-[3H]PN200-110 binding, while the l-cis isomer inhibited it. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O4S B1195970 Diltiazem CAS No. 56209-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
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InChI

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
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InChI Key

HSUGRBWQSSZJOP-RTWAWAEBSA-N
Source PubChem
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Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
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Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
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Molecular Formula

C22H26N2O4S
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DSSTOX Substance ID

DTXSID9022940
Record name (+)-Diltiazem
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Molecular Weight

414.5 g/mol
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Physical Description

Solid
Record name Diltiazem
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Boiling Point

Decomposes
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Solubility

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L
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Color/Form

White crystalline powder

CAS No.

56209-45-1, 42399-41-7
Record name dl-cis-Diltiazem
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Melting Point

187-188, 212 °C (decomposes), 231 °C
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Molecular and Supramolecular Interactions of L Cis Diltiazem

Stereospecificity in Molecular Recognition

Stereoisomers, such as L-cis- and D-cis-diltiazem, have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. derangedphysiology.com This difference is critical in molecular recognition by biological receptors, leading to significant variations in pharmacological activity.

The binding of diltiazem (B1670644) isomers to calcium channels is highly stereospecific. nih.gov When competing for the d-cis-[3H]this compound binding site on rabbit T-tubule Ca2+ channels, the order of potency is D-cis > L-cis > D-trans = L-trans. nih.gov This demonstrates a clear preference of the benzothiazepine (B8601423) receptor for the D-cis configuration.

This stereoselectivity is even more pronounced when considering different types of ion channels. D-cis-diltiazem is a potent blocker of L-type Ca2+ channels, while L-cis-diltiazem is significantly less effective. guidetopharmacology.org Conversely, L-cis-diltiazem is a more effective blocker of CNG channels than its D-cis counterpart. nih.govbiorxiv.org For instance, at a concentration of 100 μM, L-cis-diltiazem blocked ~92% of rod CNG channel activity, whereas D-cis-diltiazem blocked only ~36%. biorxiv.org In cone CNG channels, the same concentration of L-cis-diltiazem produced a ~43% block, compared to just ~11% for the D-cis isomer. biorxiv.org

Table 2: Comparative Inhibition by D-cis- and L-cis-Diltiazem (100 µM) on Photoreceptor CNG Channels
Channel Type% Inhibition by D-cis-diltiazem% Inhibition by L-cis-diltiazemReference
Rod CNG Channel~36%~92% biorxiv.org
Cone CNG Channel~11%~43% biorxiv.org

Cellular assays confirm the enantiomeric selectivity observed in binding studies. In isolated guinea-pig ventricular myocytes, D-cis-diltiazem is a potent L-type Ca2+ channel blocker, while L-cis-diltiazem primarily affects voltage-dependent Na+ channels. nih.gov

Studies on heterologously expressed photoreceptor CNG channels in Xenopus oocytes have systematically characterized the differential effects. biorxiv.org L-cis-diltiazem has a much stronger inhibitory effect than D-cis-diltiazem on both rod and cone CNG channels, especially at high, pathological concentrations of cGMP. biorxiv.org This effect is also voltage-dependent, though the voltage dependence for L-cis-diltiazem's effect is weaker than that for the D-cis isomer. biorxiv.org

Interestingly, this pronounced stereoselectivity is not universal across all channel subtypes. When tested on the Cav1.4α1 L-type calcium channel, a subtype found in the retina, both L-cis- and D-cis-diltiazem blocked the channel with almost identical and relatively low potencies (IC50 values of 74.8 µM and 91.6 µM, respectively). arvojournals.org This finding is unexpected, as other L-type channels typically show a much higher affinity for the D-cis isomer. arvojournals.org

Comparative Binding Profiles with D-cis-Diltiazem

Allosteric Modulation and Conformational Dynamics

Allosteric modulation occurs when a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for other ligands. annualreviews.org this compound is known to interact allosterically with other Ca2+ channel blockers. For example, D-cis-diltiazem typically stimulates the binding of dihydropyridine (B1217469) (DHP) antagonists like isradipine (B148454) to L-type Ca2+ channels at 37°C. nih.govnih.gov

In contrast, the stereoisomers of this compound exhibit different allosteric behaviors. At 37°C, L-cis-diltiazem, as well as the trans-isomers, inhibit the binding of the DHP (+)-[3H]PN200-110, whereas only the D-cis isomer stimulates it. nih.gov This indicates that the stereochemical configuration is crucial for the nature of the allosteric interaction with the dihydropyridine binding site.

Structural studies using X-ray crystallography on a model Ca2+ channel (CaVAb) have provided atomic-level insights into these interactions. nih.gov These studies show that this compound binds in the central cavity of the channel, physically blocking ion conduction. nih.gov The binding of another Ca2+ channel blocker, amlodipine (B1666008) (a DHP), at a distinct site allosterically modulates the this compound binding site. nih.gov This results in two different binding poses for this compound, suggesting that the presence of an allosteric modulator can alter the conformation and affinity of the this compound binding pocket. nih.gov

The conformational dynamics of the this compound molecule itself have also been studied. In solution, this compound hydrochloride can undergo a diastereoisomerization process, where the 1,5-benzothiazepine (B1259763) ring inverts its conformation. This dynamic behavior, involving an equilibrium between different twist-boat conformations, could influence how the molecule presents itself to the binding site on the receptor protein.

Advanced Electrophysiological Investigations of L Cis Diltiazem

Modulation of Ion Channel Gating Mechanisms

L-cis-diltiazem, a stereoisomer of diltiazem (B1670644), has been a significant pharmacological tool for investigating the function of cyclic nucleotide-gated (CNG) channels. Unlike its d-cis counterpart, which is known for its action on L-type calcium channels, l-cis-diltiazem exhibits a specific inhibitory effect on CNG channels. nih.gov This has allowed researchers to probe the intricate gating mechanisms of these channels, which are crucial for sensory transduction pathways like vision and olfaction. nih.gov

Cyclic Nucleotide-Gated (CNG) Channels

CNG channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). They are essential components in phototransduction and olfactory signal transduction. nih.gov Structurally, they are part of the superfamily of voltage-gated-like ion channels, typically forming heterotetramers of A (CNGA) and B (CNGB) subunits. nih.govpnas.org The interaction of l-cis-diltiazem with different CNG channel subtypes has revealed key insights into their structure and function.

The native CNG channel in rod photoreceptors is a heterotetramer, typically composed of three CNGA1 subunits and one CNGB1 subunit. nih.govrcsb.org L-cis-diltiazem effectively blocks these native rod CNG channels. nih.gov Interestingly, homomeric channels formed solely by CNGA1 subunits are significantly less sensitive to l-cis-diltiazem, highlighting the critical role of the CNGB1 subunit in conferring high-affinity blockade. nih.govguidetopharmacology.org

Cryo-electron microscopy studies have provided a structural basis for this observation, revealing that l-cis-diltiazem binds within the pore of the channel. nih.gov The blocking action is not due to specific interactions with the CNGB1 subunit itself, but rather the asymmetrical gating of the heterotetrameric channel that the presence of CNGB1 induces. nih.gov The affinity of l-cis-diltiazem for the rod channel is in the low micromolar range and is voltage-dependent. nih.gov For instance, in excised patches from salamander rod photoreceptors, the half-maximal inhibitory concentration (K1/2) was found to be approximately 1 µM at a membrane potential of +30 mV. nih.gov

Table 1: L-cis-diltiazem Interaction with Rod-type CNGA1 Channels

Parameter Value Reference
Typical Subunit Composition 3 CNGA1 : 1 CNGB1 nih.govrcsb.org
L-cis-diltiazem Sensitivity High in heteromeric (CNGA1/CNGB1) channels nih.govguidetopharmacology.org
L-cis-diltiazem Sensitivity Low in homomeric (CNGA1) channels nih.gov
Binding Site Channel pore nih.gov
K1/2 (Salamander Rods, +30 mV) ~1 µM nih.gov

The CNG channels in olfactory sensory neurons are also heterotetramers, composed of CNGA2, CNGA4, and CNGB1b subunits, typically in a 2:1:1 ratio. nih.govuniprot.org L-cis-diltiazem also blocks these olfactory CNG channels, although with a lower affinity compared to rod channels. nih.gov The half-maximal inhibition for olfactory channels is in the range of 50 µM. nih.gov

The presence of the CNGB1b subunit in the heteromeric olfactory channel enhances the sensitivity to l-cis-diltiazem compared to channels formed by CNGA2 alone. genecards.org This modulation by the beta subunit underscores a common principle in the pharmacology of CNG channels. L-cis-diltiazem has been utilized as a tool to confirm the heteromeric nature of expressed olfactory channels and to study their role in processes beyond olfaction, such as adenosine-induced calcium influx in vascular endothelial cells. ahajournals.org

Table 2: L-cis-diltiazem Interaction with Olfactory-type CNGA2 Channels

Parameter Value Reference
Typical Subunit Composition 2 CNGA2 : 1 CNGA4 : 1 CNGB1b nih.govuniprot.org
L-cis-diltiazem Affinity Lower than rod channels nih.gov
K1/2 ~50 µM nih.gov
Effect of CNGB1b subunit Enhances sensitivity to l-cis-diltiazem genecards.org

In cone photoreceptors, the CNG channel is a heterotetramer of CNGA3 and CNGB3 subunits. nih.gov Similar to other CNG channels, the cone channel is also blocked by l-cis-diltiazem. The affinity of l-cis-diltiazem for cone channels is, however, lower than for rod channels, with a dissociation constant an order of magnitude larger. nih.govsemanticscholar.org

The presence of the CNGB3 subunit is a key determinant for l-cis-diltiazem sensitivity. nih.govrupress.org Homomeric CNGA3 channels are largely insensitive to the blocking effects of l-cis-diltiazem. nih.gov Therefore, l-cis-diltiazem is frequently used as a pharmacological marker to confirm the formation of functional heteromeric CNGA3/CNGB3 channels in expression systems. nih.govrupress.org Studies on cone channels with disease-associated mutations in the CNGB3 subunit have shown altered sensitivity to l-cis-diltiazem, further implicating the role of this subunit in the drug's interaction with the channel. researchgate.net

Table 3: L-cis-diltiazem Interaction with Cone-type CNGA3 Channels

Parameter Value Reference
Typical Subunit Composition CNGA3 and CNGB3 nih.gov
L-cis-diltiazem Affinity Lower than rod channels nih.govsemanticscholar.org
Role of CNGB3 subunit Essential for l-cis-diltiazem sensitivity nih.govrupress.org
Use in Research Marker for heteromeric channel formation nih.govrupress.org

A characteristic feature of the interaction between l-cis-diltiazem and CNG channels is its voltage dependence. guidetopharmacology.org The block is more pronounced at positive membrane potentials and diminishes at negative potentials. nih.gov This voltage-dependent block results in an inward rectification of the current-voltage relationship in the presence of the blocker. semanticscholar.org

For rod channels, the dissociation constant for l-cis-diltiazem can increase by a factor of 5 to 10 at negative voltages compared to positive voltages. nih.govsemanticscholar.org For example, in one study on rod patches, the dissociation constant was 0.4 µM at +30 mV and increased to 2.6 µM at -30 mV. semanticscholar.org A similar, though less pronounced, voltage dependence is observed for cone channels. semanticscholar.org This voltage-dependent action suggests that the binding site for l-cis-diltiazem is located within the ion permeation pathway of the channel, and the movement of the charged drug molecule into and out of its binding site is influenced by the membrane electric field.

L-cis-diltiazem has been shown to reversibly inhibit the cGMP-activated current in both rod and cone photoreceptors. semanticscholar.orgnih.govpnas.org This inhibition is a direct block of the CNG channel conductance, rather than an interference with the enzymatic cascade that regulates cGMP levels. scite.ai The application of l-cis-diltiazem to the intracellular side of an excised membrane patch from a rod outer segment leads to a reversible inhibition of the cGMP-activated current. nih.govpnas.org When applied extracellularly to intact photoreceptor cells, it also effectively blocks the light-sensitive current. nih.govscite.ai

In molluscan extra-ocular photoreceptors, l-cis-diltiazem has been found to block cGMP-activated K+ channels, suggesting its utility in studying CNG channels across different species. nih.gov The stereospecificity of this effect is notable, as the d-cis isomer of this compound has little to no significant effect on these cGMP-activated currents. nih.govpnas.org This specificity makes l-cis-diltiazem an invaluable tool for identifying and characterizing the conductance mechanism in photoreceptors. nih.govpnas.org

Voltage-Dependent Blockade of CNG Channels

Voltage-Gated Sodium Channels (I(Na))

L-cis-diltiazem, a stereoisomer of the L-type Ca2+ channel blocker D-cis-diltiazem, has been shown to interact significantly with voltage-gated sodium channels (I(Na)). nih.gov This interaction is a key aspect of its electrophysiological profile and contributes to its cardioprotective effects, which are distinct from those of its D-cis counterpart. nih.govnih.gov

Research conducted on isolated guinea-pig left ventricular myocytes has demonstrated that L-cis-diltiazem inhibits the voltage-dependent Na+ current (I(Na)) in a dose-dependent manner. nih.gov The potency of this inhibition is heavily dependent on the membrane holding potential, which reflects the state of the sodium channels. At a holding potential of -140 mV, where most channels are in a resting state, the dissociation constant (Kd) was found to be 729 µM. nih.gov However, at a holding potential of -80 mV, which increases the proportion of channels in the inactivated state, the Kd value dropped to 9 µM, indicating a much higher affinity for inactivated channels. nih.gov This inhibition occurs without altering the current-voltage relationship for the sodium current. nih.gov

Table 1: Dose-Dependent Inhibition of I(Na) by L-cis-Diltiazem

Holding Potential Dissociation Constant (Kd) Channel State Preference
-140 mV 729 µM Resting State
-80 mV 9 µM Inactivated State

Data derived from studies on isolated guinea-pig left ventricular myocytes. nih.gov

Use-Dependent Block of I(Na)

L-type Calcium Channels (Cav1.2)

While its isomer, D-cis-diltiazem, is well-known as a potent L-type calcium channel blocker, L-cis-diltiazem displays a distinct and generally less potent pharmacological profile concerning Cav1.2 channels. arvojournals.orgresearchgate.net

The two stereoisomers of this compound show significant differences in their effects on L-type calcium channels. D-cis-diltiazem is a substantially more effective blocker of Cav1.2 channels than its L-cis counterpart. researchgate.net Studies on chimeric calcium channels have shown that D-cis-diltiazem produces an efficient use-dependent block of the barium current (I(Ba)) through these channels, whereas L-cis-diltiazem is much less effective under the same conditions. researchgate.net

In some specific channel subtypes, such as Cav1.4α1 found in the retina, this stereoselectivity is less pronounced. Unexpectedly, both L-cis-diltiazem and D-cis-diltiazem blocked Cav1.4α1 channels with almost equal, though only moderate, sensitivity, with IC50 values in the micromolar range (74.8 µM for L-cis and 91.6 µM for D-cis). arvojournals.org This is a surprising finding, as the affinity of D-cis-diltiazem for other L-type calcium channels is typically much higher than that of the L-cis isomer. arvojournals.org

It is also noteworthy that while D-cis-diltiazem's primary action is on voltage-gated calcium channels, L-cis-diltiazem can act more strongly on other types of channels, such as cyclic nucleotide-gated (CNG) channels. biorxiv.orgahajournals.org

Table 2: Comparative Effects of this compound Isomers on Ion Channels

Compound Channel Type Effect Potency/Concentration
L-cis-diltiazem Cav1.2 Weak use-dependent block. researchgate.net Less potent than D-cis-diltiazem. researchgate.net
D-cis-diltiazem Cav1.2 Efficient use-dependent block. researchgate.net IC50 of ~45 µM. arvojournals.org
L-cis-diltiazem Cav1.4α1 Moderate block. arvojournals.org IC50 of ~75 µM. arvojournals.org
D-cis-diltiazem Cav1.4α1 Moderate block. arvojournals.org IC50 of ~92 µM. arvojournals.org
L-cis-diltiazem Rod CNGC Strong inhibition. biorxiv.org ~92% block at 100 µM. biorxiv.org
D-cis-diltiazem Rod CNGC Weaker inhibition. biorxiv.org ~36% block at 100 µM. biorxiv.org

IC50 values and block percentages are context-dependent and derived from specific experimental conditions. arvojournals.orgresearchgate.netarvojournals.orgbiorxiv.org

The molecular determinants for this compound's interaction with the Cav1.2 α1 subunit have been identified within the transmembrane segments IIIS6 and IVS6. nih.govnih.gov Alanine scanning mutagenesis studies on these regions have pinpointed specific amino acid residues that are critical for this compound sensitivity. researchgate.netnih.gov

The most significant decrease in channel block by D-cis-diltiazem was observed when two adjacent residues in the IIIS6 segment, Phenylalanine-1164 (Phe1164) and Valine-1165 (Val1165), were mutated to alanine. nih.gov These mutations were found to slow the channel's inactivation kinetics. researchgate.netnih.gov The mutation of Val1165, in particular, largely prevented the this compound-induced delay in current recovery from inactivation, suggesting it plays a crucial role in controlling the dissociation of the bound this compound molecule. researchgate.netnih.gov These findings suggest a model where the reduced this compound block in these mutants is due to slower inactivation kinetics and, in the case of the V1165A mutant, an accelerated recovery from the drug-blocked state. nih.gov

Influence on Channel Inactivation Kinetics and Recovery from Block

L-cis-diltiazem exhibits a pronounced influence on the inactivation kinetics of sodium channels. Studies have shown that L-cis-diltiazem has a higher affinity for the inactivated state of Na+ channels. nih.gov This is evidenced by a leftward shift in the steady-state inactivation curve and a delay in the recovery from inactivation. nih.gov This preferential binding to the inactivated state contributes to a use-dependent block of the sodium current (INa). nih.gov

The effect of this compound on the recovery from block has been investigated in the context of L-type Ca2+ channels. This compound delays the recovery of the channel by promoting a current component that recovers slowly. nih.gov For instance, mutations in specific amino acid residues within the channel can prevent this effect, leading to accelerated recovery from the drug block. nih.gov

The recovery of cyclic nucleotide-gated (CNG) channels after the removal of L-cis-diltiazem has been observed to be a two-phase process. biorxiv.org A fast recovery phase is followed by a much slower phase, which can take several minutes. biorxiv.org This biphasic recovery may suggest the existence of multiple binding sites for L-cis-diltiazem within the channel's pore, each with a different affinity. biorxiv.org The washout of the blocking effect appears to be accelerated when the channel closes simultaneously with the removal of the blocker. biorxiv.org

Lysophosphatidylcholine-Induced Currents

L-cis-diltiazem has been shown to inhibit currents induced by lysophosphatidylcholine (B164491) (LPC). nih.gov In isolated guinea-pig left ventricular myocytes, L-cis-diltiazem inhibits LPC-induced currents in a concentration range similar to that which inhibits the voltage-dependent Na+ current. nih.govresearchgate.net This inhibition of LPC-activated non-selective cation channels is believed to contribute to the cardioprotective effects of L-cis-diltiazem. nih.govresearchgate.net

However, the effect of this compound on LPC-induced currents is not universal across all cell types. In murine microglia, for example, this compound failed to block LPC-induced currents. nih.gov

Cellular Electrophysiological Responses

Isolated Myocyte Studies (e.g., Guinea Pig Ventricular Myocytes)

In isolated guinea pig ventricular myocytes, L-cis-diltiazem has been demonstrated to inhibit the voltage-dependent sodium current (INa) in a dose-dependent manner. nih.gov This inhibition occurs without altering the current-voltage relationship for INa. nih.gov The dissociation constants (Kd) for this inhibition are dependent on the holding potential, indicating a voltage-dependent block. nih.govresearchgate.net

Specifically, the Kd values were found to be 729 µM at a holding potential of -140 mV and 9 µM at -80 mV. nih.govresearchgate.net This suggests that L-cis-diltiazem has a significantly higher affinity for Na+ channels at more depolarized potentials, where a larger fraction of channels are in the inactivated state. nih.gov

Furthermore, L-cis-diltiazem has been shown to attenuate the increase in intracellular Ca2+ concentration ([Ca2+]i) induced by metabolic inhibition in guinea pig myocytes. nih.gov This effect is thought to be a key mechanism behind its cardioprotective properties. nih.gov The rise in [Ca2+]i during metabolic stress was suppressed by L-cis-diltiazem, but not by the L-type Ca2+ channel blocker nitrendipine, suggesting a mechanism independent of L-type Ca2+ channel blockade in this context. nih.gov

Cell TypeCurrent/ParameterEffect of L-cis-diltiazemHolding PotentialKdReference
Guinea Pig Ventricular MyocytesINaInhibition-140 mV729 µM nih.govresearchgate.net
Guinea Pig Ventricular MyocytesINaInhibition-80 mV9 µM nih.govresearchgate.net
Guinea Pig Ventricular Myocytes[Ca2+]i increase (metabolic inhibition)AttenuationN/A10 µM (concentration used) nih.gov
Guinea Pig Ventricular MyocytesLysophosphatidylcholine-induced currentsInhibitionN/ASimilar concentration range as INa inhibition nih.govresearchgate.net

Neuronal Electrophysiology (e.g., Hippocampal CA1 Pyramidal Neurons)

In hippocampal CA1 pyramidal neurons, L-cis-diltiazem has been identified as an inhibitor of cyclic nucleotide-gated (CNG) channels. nih.govnih.gov These channels contribute to a prolonged membrane depolarization known as a plateau potential, which is observed under conditions of muscarinic receptor activation and Ca2+ entry. nih.govnih.gov

The current underlying this plateau potential, referred to as Itail, is reversibly depressed by L-cis-diltiazem. nih.govnih.gov Studies have shown that 100 µM L-cis-diltiazem significantly reduces the area of Itail. jneurosci.org This indicates that L-cis-diltiazem can modulate neuronal excitability by acting on CNG channels. nih.govnih.gov The activation of these CNG channels is linked to an increase in intracellular cGMP levels, which occurs following Ca2+ influx combined with muscarinic receptor activation. nih.govnih.gov

Neuron TypeChannel/CurrentEffect of L-cis-diltiazemConcentrationFindingReference
Hippocampal CA1 Pyramidal NeuronsCNG channels (Itail)Reversible depression100 µMReduced Itail area from -1.8 ± 0.4 nA·sec to -0.4 ± 0.05 nA·sec nih.govjneurosci.org

Photoreceptor Electrophysiology

L-cis-diltiazem is a known blocker of cyclic nucleotide-gated (CNG) channels in photoreceptors. nih.gov It reversibly inhibits the cGMP-activated current when applied to the intracellular side of an excised membrane patch from a rod outer segment. nih.gov When applied to intact rod cells, L-cis-diltiazem reversibly blocks a significant portion of the light response. nih.gov

The inhibitory effect of L-cis-diltiazem on CNG channels is more potent than that of its stereoisomer, d-cis-diltiazem. biorxiv.orgnih.gov This stereospecificity highlights a specific binding site for L-cis-diltiazem on the CNG channel. nih.gov The block of CNG channels by L-cis-diltiazem is also voltage-dependent. biorxiv.org

In studies on heterologously expressed rod and cone CNG channels, L-cis-diltiazem demonstrated a stronger inhibitory effect on rod CNGCs compared to cone CNGCs, especially at pathologically high cGMP concentrations. biorxiv.org For instance, at a high cGMP concentration, 100 µM L-cis-diltiazem blocked approximately 92% of rod CNGC activity, while the same concentration blocked about 43% of cone CNGC activity. biorxiv.org

L-cis-diltiazem also affects L-type Ca2+ channels (LTCCs) in the retina, specifically the Cav1.4α1 subunit, which is a major component of the retinal L-type Ca2+ current. arvojournals.org Interestingly, both L-cis-diltiazem and d-cis-diltiazem block IBa through Cav1.4α1 with nearly identical IC50 values, which is unexpected as d-cis-diltiazem is typically much more potent on other LTCCs. arvojournals.org

Photoreceptor ComponentChannel/CurrentEffect of L-cis-diltiazemKey FindingsReference
Rod Outer SegmentcGMP-activated currentReversible inhibitionBlocks a large part of the light response in intact rods. nih.gov nih.gov
Rod CNG ChannelscGMP-activated currentInhibition~92% block with 100 µM L-cis-diltiazem at high cGMP. biorxiv.org biorxiv.org
Cone CNG ChannelscGMP-activated currentInhibition~43% block with 100 µM L-cis-diltiazem at high cGMP. biorxiv.org biorxiv.org
Retinal L-type Ca2+ channels (Cav1.4α1)IBaBlockIC50 of 74.8 ± 8.3 µM. arvojournals.org arvojournals.org

Cellular and Subcellular Mechanistic Studies of L Cis Diltiazem

Intracellular Calcium Homeostasis Regulation

L-cis-diltiazem influences the delicate balance of intracellular calcium, a critical second messenger in numerous cellular processes. Its effects are observed in the attenuation of calcium overload, modulation of ion exchangers, and influence on mitochondrial calcium dynamics.

L-cis-diltiazem has demonstrated a capacity to mitigate conditions of intracellular calcium overload, a state detrimental to cell health and survival. In a model using isolated guinea pig myocytes, calcium overload was induced by metabolic inhibition with carbonyl cyanide m-chlorophenylhydrazone (CCCP). nih.gov This treatment led to a significant elevation in intracellular Ca2+ concentration ([Ca2+]i) and sustained cell contracture. nih.gov The application of 10 µM L-cis-diltiazem was found to attenuate this increase in [Ca2+]i, suggesting a protective effect against cellular damage caused by metabolic stress and subsequent energy repletion. nih.gov Further studies have also indicated that L-cis-diltiazem can protect cardiac myocytes from veratridine-induced Ca2+ overload. nih.gov

Table 1: Effect of L-cis-Diltiazem on Intracellular Calcium Overload

Cellular Model Condition Treatment Key Finding Source

The mechanism by which L-cis-diltiazem attenuates calcium overload appears to be linked to the modulation of the sodium-calcium exchanger (NCX). The NCX is a bidirectional transporter that plays a crucial role in cellular calcium extrusion. researchgate.net In experiments with guinea pig myocytes, the calcium overload induced by metabolic inhibition was suppressed by KB-R7943, a specific inhibitor of the NCX. nih.gov This finding suggests that the Ca2+ influx leading to overload under these conditions is mediated by the reverse mode of the NCX. nih.govphysiology.org The ability of L-cis-diltiazem to counteract this Ca2+ increase points towards an inhibitory action on the Na+/Ca2+ exchange mechanism, contributing to its cardioprotective effects. nih.govnih.gov While d-cis-diltiazem at a concentration of 10 µM did not affect Na+-dependent Ca2+ transport in isolated sarcolemmal vesicles, the actions of L-cis-diltiazem are linked to inhibiting Na+ channels, which would in turn affect the electrochemical gradients driving the NCX. nih.govoup.com

Table 2: Stereospecificity of Diltiazem (B1670644) Isomers on Mitochondrial Sodium-Induced Calcium Release

Compound IC₅₀ for Inhibition of Na+-induced Ca²⁺ Release Potency Note Source
d-cis-diltiazem 4.5 µmol/L Highly potent nih.gov

The influence of this compound on mitochondrial calcium transport is markedly stereospecific. nih.gov The d-cis isomer of this compound effectively inhibits sodium-induced calcium release from heart mitochondria. nih.govoup.com This inhibition leads to a net gain of calcium by the mitochondria, which can increase the intramitochondrial calcium concentration. nih.govoup.com In contrast, the l-cis isomer of this compound is substantially less potent in this regard. nih.gov The concentration of l-cis-diltiazem required to inhibit half the rate (IC₅₀) of sodium-induced calcium release was found to be 350 µmol/L, nearly 80 times higher than the IC₅₀ of 4.5 µmol/L for d-cis-diltiazem. nih.gov This indicates that while the d-cis isomer can significantly alter intramitochondrial calcium by blocking the mitochondrial Na+/Ca2+ exchanger, the direct effect of L-cis-diltiazem on this specific mitochondrial transport process is weak. nih.gov

Modulation of Sodium-Calcium Exchanger (NCX) Activity

Energy Metabolism and Mitochondrial Function

L-cis-diltiazem also exerts notable effects on cellular energy production, particularly under conditions of metabolic stress such as ischemia and reperfusion.

A key aspect of the cardioprotective effect of L-cis-diltiazem involves the preservation of cellular energy stores. nih.gov Studies utilizing 31P-NMR on isolated guinea pig hearts subjected to ischemia and reperfusion demonstrated that 10 µM L-cis-diltiazem preserved the intracellular content of adenosine (B11128) triphosphate (ATP). nih.gov Similarly, in isolated, perfused working rat hearts, ischemia was shown to decrease tissue levels of ATP. nih.gov Pretreatment with L-cis-diltiazem facilitated the recovery of metabolic levels, including ATP, during the reperfusion phase. nih.gov This energy-preserving effect is considered a significant component of its cardioprotective action and appears to be independent of Ca2+-channel blocking activity. nih.gov

Table 3: Effect of L-cis-Diltiazem on ATP Levels in Ischemic/Reperfused Heart Tissue

Model Condition Treatment Outcome Source
Isolated Guinea Pig Hearts 30 min global ischemia followed by 30 min reperfusion 10 µM L-cis-diltiazem Preserved intracellular ATP content during both ischemia and reperfusion. nih.gov

Table 4: Influence of d-cis-Diltiazem on Mitochondrial Respiration Parameters

Condition State 3 Respiration Rate (nanoatoms O/min/mg protein) Oxidative Phosphorylation Rate Key Finding Source
Control (10 mmol/L KCl) 230 651 Baseline mitochondrial function. oup.com
10 mmol/L NaCl 130 (45% decrease) 361 (55% decrease) Sodium inhibits respiration and phosphorylation. oup.com

Note: The effects on oxidative phosphorylation are primarily documented for d-cis-diltiazem, with L-cis-diltiazem showing significantly lower potency for the underlying mechanism of inhibiting mitochondrial Na+-induced Ca2+ release. nih.gov

Table of Mentioned Compounds

Compound Name
L-cis-diltiazem
d-cis-diltiazem
Adenosine triphosphate (ATP)
Calcium
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
KB-R7943 (2-[2-[4-(4-nitrobenzyloxy) phenyl] ethyl] isothiourea methanesulphonate)
Nitrendipine
Sodium

Influence on Oxidative Phosphorylation and Respiration

Oxidative Stress Pathways

L-cis-diltiazem has demonstrated a significant protective effect against cellular damage induced by hydrogen peroxide (H₂O₂), a key mediator of oxidative stress. In studies using isolated rat hearts, perfusion with H₂O₂ led to significant myocardial dysfunction, including increased left ventricular end-diastolic pressure and the release of lactate (B86563) dehydrogenase. nih.gov Pre-treatment with L-cis-diltiazem at a concentration of 15 µM was found to significantly attenuate these H₂O₂-induced derangements. nih.govoup.comjst.go.jp The protective mechanism appears to be linked to the compound's ability to inhibit the marked increase in intracellular sodium concentration ([Na+]i) that is otherwise induced by H₂O₂. nih.gov This effect is not unique to the L-cis isomer, as D-cis-diltiazem showed a similar attenuating capacity. nih.govualberta.cajci.org

Experimental Model Agent Observed Effect Conclusion
Isolated Perfused Rat HeartsHydrogen Peroxide (H₂O₂)Increased left ventricular end-diastolic pressure, decreased ATP levels, increased lactate dehydrogenase release, and increased intracellular Na⁺. nih.govH₂O₂ induces significant cardiac injury and ionic imbalance. nih.gov
Isolated Perfused Rat HeartsL-cis-diltiazem (15 µM) + H₂O₂Significant attenuation of H₂O₂-induced mechanical dysfunction and inhibition of the increase in intracellular Na⁺. nih.govL-cis-diltiazem protects against H₂O₂-induced cardiac derangements, partly by preventing Na⁺ overload. nih.gov

Lipid peroxidation is a major consequence of oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. Investigations into the effect of L-cis-diltiazem on this process have revealed a notable stereospecificity. In a study using a piglet liver microsomal model, the free radical generator AAPH was used to induce lipid peroxidation. ualberta.canih.gov While the D-cis isomer of this compound showed a significant, dose-dependent inhibition of this process, L-cis-diltiazem did not exhibit a similar protective effect. ualberta.canih.govresearchgate.net The fluorescence emitted from microsomes treated with L-cis-diltiazem was not different from the control group, indicating a failure to protect the hepatic microsomal membrane from lipid peroxidation. ualberta.ca This suggests that the antioxidant properties of this compound concerning the inhibition of microsomal lipid peroxidation are specific to the D-cis stereoisomer. ualberta.caiomcworld.comiomcworld.com

Isomer Model Inducer Effect on Lipid Peroxidation
L-cis-diltiazem Piglet Liver MicrosomesAAPHNo significant inhibition observed. ualberta.canih.gov
D-cis-diltiazem Piglet Liver MicrosomesAAPHSignificant, dose-dependent inhibition. ualberta.canih.gov

Investigations on Lipid Peroxidation

Signaling Pathways and Molecular Crosstalk

A primary and well-documented mechanism of action for L-cis-diltiazem involves its role as a selective blocker of cyclic nucleotide-gated (CNG) ion channels. ahajournals.orgabcam.co.jp These channels are crucial components of signaling pathways that are activated by the second messengers cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). ahajournals.orgbioone.org

L-cis-diltiazem's inhibitory action on these channels has been demonstrated across different biological systems:

Vascular Endothelial Cells: In these cells, L-cis-diltiazem markedly reduces adenosine-induced calcium (Ca²⁺) influx, a process mediated by CNG channels, thereby inhibiting endothelium-dependent vasorelaxation. ahajournals.org

Photoreceptor Cells: The CNG channel in photoreceptors contains a subunit that confers high-affinity inhibition by L-cis-diltiazem, highlighting its specific interaction within the visual signal transduction pathway. bioone.org

Olfactory System: L-cis-diltiazem is known to block the olfactory CNG channel, implicating it in the modulation of odorant signal transduction. jneurosci.org

Fungal Motility: In the fungus Blastocladiella emersonii, L-cis-diltiazem inhibits a cGMP-activated potassium (K⁺) channel (BeCNG1), which is involved in controlling the motility of its zoospores as part of a phototactic response. asm.orgox.ac.uk This inhibition prevents the membrane depolarization that is normally induced by cGMP. asm.org

This body of evidence establishes L-cis-diltiazem as a key pharmacological tool for studying cGMP- and cAMP-mediated signaling events that depend on the activation of CNG channels.

System/Cell Type Target Channel Signaling Molecule Effect of L-cis-diltiazem
Vascular EndotheliumCNG Channel (CNGA2)cGMP/cAMPInhibits adenosine-induced Ca²⁺ influx and vasorelaxation. ahajournals.org
Photoreceptor CellsCNG ChannelcGMPHigh-affinity inhibition of the channel. bioone.org
Olfactory NeuronsOlfactory CNG ChannelcAMPBlocks channel activity. jneurosci.org
Blastocladiella emersoniicGMP-activated K⁺ Channel (BeCNG1)cGMPInhibits channel, preventing membrane depolarization and affecting motility. asm.org

Adenosine Receptor-Mediated Pathways (e.g., A2B Receptors)

Studies have revealed that L-cis-diltiazem can modulate signaling pathways initiated by adenosine, an endogenous nucleoside that plays crucial roles in various physiological processes, including vasodilation. cuhk.edu.hk Adenosine exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. cuhk.edu.hkdrugbank.com Research has particularly highlighted the involvement of the A2B receptor in the actions of L-cis-diltiazem.

In vascular endothelial cells, adenosine-induced calcium influx is a critical early event in endothelium-dependent relaxation. cuhk.edu.hk Investigations using H5V endothelial cells and primary cultured bovine aortic endothelial cells (BAECs) have shown that L-cis-diltiazem markedly reduces this adenosine-induced Ca2+ influx. cuhk.edu.hk This effect is consistent with the inhibition of CNG channels, as L-cis-diltiazem is a known selective inhibitor of these channels. abcam.comcuhk.edu.hk

The signaling cascade appears to involve the activation of A2B receptors by adenosine, which in turn stimulates adenylyl cyclases to produce cyclic adenosine monophosphate (cAMP). cuhk.edu.hk This increase in cAMP then activates CNGA2 channels, leading to Ca2+ influx. cuhk.edu.hk The inhibitory action of L-cis-diltiazem on this Ca2+ influx suggests that it targets the CNGA2 channels downstream of adenosine A2B receptor activation. cuhk.edu.hk This is further supported by findings that A2B receptor inhibitors, such as MRS-1754 and 8-SPT, also block the adenosine-induced Ca2+ rise. cuhk.edu.hk

Furthermore, in mouse aortic strips, L-cis-diltiazem was found to inhibit endothelial Ca2+ influx and reduce the vasorelaxation induced by NECA, an A2 adenosine receptor agonist. cuhk.edu.hk This provides functional evidence for the role of CNG channels, targeted by L-cis-diltiazem, in adenosine-mediated vasodilation through the A2B receptor pathway. cuhk.edu.hk

Table 1: Effect of L-cis-diltiazem on Adenosine-Mediated Responses

Cell/Tissue Type Agonist Measured Response Effect of L-cis-diltiazem Implied Mechanism
H5V endothelial cells Adenosine (100 µmol/L) Ca2+ influx Marked reduction Inhibition of CNG channels (likely CNGA2) cuhk.edu.hk
Bovine aortic endothelial cells (BAECs) Adenosine Ca2+ influx Marked reduction Inhibition of CNG channels cuhk.edu.hk
Mouse aortic strips NECA (A2 adenosine receptor agonist) Vasorelaxation Reduction Inhibition of endothelial Ca2+ influx via CNG channels cuhk.edu.hk
Skeletal muscle resistance arterioles Adenosine Vasodilation Attenuation Inhibition of CNG channels involved in cAMP-dependent vasodilation nih.gov

PLC Signaling Involvement

While the primary mechanism of L-cis-diltiazem in the context of adenosine signaling appears to be through the A2B receptor-cAMP-CNG channel axis, there is also evidence suggesting an interplay with Phospholipase C (PLC) signaling in other cellular contexts. frontiersin.org PLC represents a crucial family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C (PKC) activation.

In studies on thyroid cells, the activation of an olfactory receptor (OR2H2) by its ligand led to an increase in intracellular calcium. frontiersin.org While a significant portion of this calcium increase was mediated by the classical olfactory signaling cascade involving adenylyl cyclase and CNG channels, a complete block was not achieved with CNG channel inhibitors like L-cis-diltiazem alone. frontiersin.org This suggested the involvement of an additional pathway. frontiersin.org

Further research in colorectal cancer cells has also implicated PLC in signaling cascades that can be modulated by compounds affecting calcium channels. plos.org In these cells, stimulation of an odorant receptor led to anti-proliferative and pro-apoptotic effects mediated by changes in intracellular calcium levels upon PLC activation. plos.org While this study used L-cis-diltiazem as a tool to investigate the involvement of CNG channels, it underscores the importance of considering parallel signaling pathways like PLC when evaluating the full mechanistic profile of channel modulators. plos.org

Table 2: Research Findings on L-cis-diltiazem and Related Signaling Pathways

Study Focus Cell/Tissue Model Key Finding Citation
Adenosine-induced Ca2+ influx H5V endothelial cells, BAECs, mouse aortic strips L-cis-diltiazem inhibits adenosine-induced Ca2+ influx and vasorelaxation, likely by blocking CNGA2 channels activated via the A2B receptor/cAMP pathway. cuhk.edu.hk
Olfactory receptor signaling Thyroid cells L-cis-diltiazem partially blocked odorant-induced Ca2+ increase, suggesting a parallel PLC signaling pathway is also involved. frontiersin.org
Odorant receptor signaling in cancer HCT116 colorectal cancer cells L-cis-diltiazem was used to show CNG channel involvement, while PLC was identified as a key mediator of the anti-proliferative effects of odorant receptor activation. plos.org
Photoreceptor channels Rod and cone photoreceptors L-cis-diltiazem inhibits cyclic nucleotide-gated channels (CNGCs) by blocking the channel pore without affecting cGMP binding. biorxiv.org
Cardioprotective effects Guinea-pig left ventricular myocytes L-cis-diltiazem inhibits voltage-dependent Na+ channels and lysophosphatidylcholine-induced currents, contributing to its cardioprotective effects. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
L-cis-diltiazem
d-cis-diltiazem
Adenosine
NECA (5'-N-Ethylcarboxamidoadenosine)
MRS-1754
8-SPT (8-(p-Sulfophenyl)theophylline)
U73122
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)
Phosphatidylinositol 4,5-bisphosphate (PIP2)
cyclic adenosine monophosphate (cAMP)
cGMP (cyclic guanosine monophosphate)
Verapamil
Nifedipine

Preclinical Pharmacological Investigations of L Cis Diltiazem

Cardioprotective Efficacy in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury is a complex phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. Preclinical studies have explored the potential of L-cis-diltiazem to mitigate this form of injury in the heart.

Reduction of Infarct Size

A key indicator of cardiac damage following I/R is the infarct size, or the area of dead tissue. Research has demonstrated that L-cis-diltiazem can effectively limit this damage. In a pivotal in vivo study using an anesthetized rabbit model of myocardial ischemia, treatment with L-cis-diltiazem administered five minutes before reperfusion significantly limited the resulting infarct size in a dose-dependent manner. nih.govresearchgate.net This protective effect was achieved without depressing hemodynamic parameters, a notable difference from its isomer, D-cis-diltiazem. nih.govresearchgate.net The findings from this study were significant as they provided the first in vivo evidence of the cardioprotective action of L-cis-diltiazem, suggesting the compound affects critical events at the onset of reperfusion through a mechanism independent of significant Ca2+ channel blockade. nih.gov

Experimental ModelTreatmentKey FindingReference
Anesthetized Rabbit; 15 min left circumflex artery occlusion, 360 min reperfusionL-cis-diltiazem (1150 µg/kg) 5 min before reperfusionSignificantly limited infarct size in a dose-dependent manner. nih.gov
Anesthetized RabbitD-cis-diltiazem (575 µg/kg) 5 min before reperfusionLimited infarct size but was associated with slightly depressed hemodynamic parameters. nih.gov

Protection Against Myocardial Dysfunction

Beyond reducing tissue death, L-cis-diltiazem has shown efficacy in preserving the functional capacity of the heart muscle during I/R injury. In vitro studies have confirmed that L-cis-diltiazem protects against myocardial dysfunction. nih.govabcam.com In isolated, perfused working rat hearts subjected to ischemia and reperfusion, pretreatment with L-cis-diltiazem promoted the recovery of both mechanical function and metabolic balance. ualberta.ca Specifically, it attenuated the ischemia-induced increases in tissue levels of nonesterified fatty acids (NEFA). ualberta.ca

Further mechanistic studies in isolated guinea pig myocytes identified that L-cis-diltiazem exerts its cardioprotective effect by attenuating the increase in intracellular Ca2+ concentration ([Ca2+]i) that occurs during metabolic inhibition and subsequent energy repletion, a model for the Ca2+ overload seen in I/R injury. kyushu-u.ac.jp Both D-cis- and L-cis-diltiazem were also found to protect the myocardium against derangements induced by hydrogen peroxide, a reactive oxygen species involved in oxidative damage, partly by inhibiting the increase in intracellular sodium concentration. researchgate.net

Neuroprotective Potential

The primary neuroprotective research on L-cis-diltiazem has been concentrated on its effects as a selective inhibitor of cyclic nucleotide-gated (CNG) channels, which are critically involved in the function and pathology of retinal photoreceptors. abcam.combiorxiv.org

Retinal Degeneration Models (e.g., Retinitis Pigmentosa, Achromatopsia)

Hereditary retinal diseases like Retinitis Pigmentosa (RP) and Achromatopsia (ACHM) are often linked to the dysfunction of CNG channels in photoreceptor cells. biorxiv.orgresearchgate.net L-cis-diltiazem is a potent blocker of these channels, showing a much stronger effect than its D-cis enantiomer, particularly on rod photoreceptor CNG channels under the high cGMP conditions that mimic RP. biorxiv.org

However, its potential as a therapeutic agent in this context is complex and contested by experimental findings. In studies using organotypic retinal explant cultures from rd1 mice, a well-established model for RP, treatment with L-cis-diltiazem did not prevent photoreceptor degeneration. biorxiv.org Surprisingly, the research indicated that inhibiting CNG channels with L-cis-diltiazem actually exacerbated the loss of photoreceptors. biorxiv.orgbiorxiv.org

Photoreceptor Cell Viability

Direct assessment of photoreceptor cell viability has yielded results that challenge the neuroprotective hypothesis for L-cis-diltiazem in a general sense. Using TUNEL assays to label dying cells, studies on retinal explants from wild-type, rd1, and rd10 mice (models of RP) demonstrated that L-cis-diltiazem treatment led to a significant increase in photoreceptor cell death. biorxiv.orgnih.gov In wild-type retinas, L-cis-diltiazem was found to be toxic to photoreceptors at all tested concentrations, while in the rd1 model, it became toxic at concentrations above 50 μM. biorxiv.org In stark contrast, D-cis-diltiazem did not negatively impact cell viability in these models. biorxiv.org These findings suggest that, contrary to expectations, the activity of CNG channels may have a pro-survival role for rod photoreceptors in these specific degeneration models. nih.gov

Retinal ModelTreatmentEffect on Photoreceptor Cell Viability (TUNEL Assay)Reference
Wild-type (wt) mouse retinal explantsL-cis-diltiazemIncreased photoreceptor cell death (toxic). biorxiv.orgnih.gov
rd1 mouse retinal explants (RP model)L-cis-diltiazemIncreased photoreceptor cell death; exacerbated degeneration. biorxiv.orgnih.gov
rd1 mouse retinal explants (RP model)D-cis-diltiazemNo significant effect on cell death. biorxiv.orgmdpi.com

Renal Physiology and Fluid Clearance

While direct preclinical investigations into the specific effects of L-cis-diltiazem on renal physiology and fluid clearance are limited, studies on alveolar fluid clearance provide significant mechanistic insights that may be relevant. This relevance stems from the fact that CNG channels, a primary target of L-cis-diltiazem, are expressed in both the lung and the kidney. abcam.comphysiology.org

In a study on ventilated adult rats, L-cis-diltiazem's effect on alveolar fluid clearance was investigated. nih.govphysiology.org Under baseline (unstimulated) conditions, L-cis-diltiazem had no inhibitory effect on fluid clearance. nih.govphysiology.org However, when fluid clearance was stimulated by the β-adrenergic agonist terbutaline (B1683087), L-cis-diltiazem inhibited approximately 50% of the clearance. nih.gov This inhibition targeted the amiloride-insensitive pathway, which is thought to be mediated by CNG channels. physiology.orgphysiology.org When clearance was stimulated with dibutyryl-cGMP (DBcGMP), which directly activates these channels, L-cis-diltiazem also produced a significant inhibitory effect. nih.govphysiology.org These findings indicate that L-cis-diltiazem can modulate fluid transport in tissues where CNG channels are actively contributing to this process. nih.govnih.gov

Condition (Rat Alveolar Model)InhibitorFractional Inhibition of Alveolar Fluid ClearanceReference
Control (Unstimulated)L-cis-diltiazemNo inhibitory effect nih.govphysiology.org
Control (Unstimulated)Amiloride (B1667095)~46% nih.govphysiology.org
Terbutaline-StimulatedL-cis-diltiazem~50% nih.gov
Terbutaline-StimulatedAmiloride + L-cis-diltiazem~80% (additive effect) nih.gov
DBcGMP-StimulatedL-cis-diltiazem~25% nih.gov

Alveolar Fluid Clearance Modulation

L-cis-diltiazem, an inhibitor of cyclic nucleotide-gated (CNG) cation channels, has been investigated for its role in modulating alveolar fluid clearance (AFC). physiology.orgnih.gov In preclinical studies on adult ventilated rats, L-cis-diltiazem on its own did not show an inhibitory effect on basal AFC. physiology.orgnih.gov However, its effects became apparent under conditions of stimulated AFC.

When AFC was stimulated with the β-adrenergic agonist terbutaline, which increased AFC by 85 ± 3%, L-cis-diltiazem alone inhibited the stimulated clearance to a level comparable to that of the epithelial sodium channel (ENaC) blocker, amiloride. physiology.orgnih.gov Specifically, terbutaline stimulation was found to recruit both amiloride-sensitive and L-cis-diltiazem-sensitive pathways. physiology.orgnih.govphysiology.org The combination of L-cis-diltiazem and amiloride resulted in an almost complete blockade of terbutaline-stimulated AFC, with the fractional inhibition reaching approximately 80%, a significantly greater inhibition than either agent alone. physiology.orgphysiology.org

Similarly, when AFC was stimulated with dibutyryl-cGMP (DBcGMP), which increased AFC by 36 ± 5%, L-cis-diltiazem inhibited about 25% of this stimulated clearance. physiology.orgphysiology.org In contrast to terbutaline, DBcGMP stimulation primarily recruited L-cis-diltiazem-sensitive pathways. physiology.orgnih.govphysiology.org The combined administration of L-cis-diltiazem and amiloride was additive, inhibiting a larger fraction of the DBcGMP-stimulated AFC compared to either inhibitor used individually. physiology.orgnih.govphysiology.org

Further studies involving continuous infusion of the β-agonist isoproterenol (B85558) for 72 hours in rats showed a 42% increase in AFC. nih.gov In these isoproterenol-treated animals, L-cis-diltiazem caused a 12% net decrease in AFC, compared to only a 5% decrease in vehicle-treated animals, suggesting that prolonged β-adrenoceptor stimulation enhances AFC through pathways sensitive to L-cis-diltiazem. nih.gov

These findings suggest that a component of Na+-driven alveolar fluid clearance is mediated by CNG channels, which are inhibited by L-cis-diltiazem, particularly following stimulation by substances that increase intracellular cGMP or cAMP. physiology.orgphysiology.orgphysiology.org

Interactive Data Table: Effect of L-cis-Diltiazem on Stimulated Alveolar Fluid Clearance

ConditionStimulantInhibitor(s)Alveolar Fluid Clearance (% over 1h)Fractional Inhibition (%)
ControlNoneNone18 ± 2N/A
ControlNoneAmiloride-46 ± 15
ControlNoneL-cis-diltiazem-No inhibitory effect
StimulatedTerbutaline (10⁻⁴ M)NoneIncreased by 85 ± 3%N/A
StimulatedTerbutaline (10⁻⁴ M)L-cis-diltiazemReduced to control levels~40-50%
StimulatedTerbutaline (10⁻⁴ M)Amiloride + L-cis-diltiazemSignificantly below control~80%
StimulatedDBcGMP (10⁻⁴ M)NoneIncreased by 36 ± 5%N/A
StimulatedDBcGMP (10⁻⁴ M)L-cis-diltiazemReduced to near control levels~25%
StimulatedDBcGMP (10⁻⁴ M)AmilorideReduced to near control levels~30%
StimulatedDBcGMP (10⁻⁴ M)Amiloride + L-cis-diltiazemBelow control levels~50%

Note: Data compiled from studies in adult ventilated rats. physiology.orgnih.govphysiology.org

Amiloride-Insensitive Pathways

The investigation of L-cis-diltiazem has been crucial in understanding the amiloride-insensitive pathways of alveolar fluid clearance. physiology.org This fraction of Na+ transport is not blocked by amiloride, a well-known inhibitor of ENaC, and is thought to be mediated, at least in part, by CNG channels. physiology.orgphysiology.orgphysiology.org

Studies in rats demonstrated that while amiloride inhibited 40–50% of AFC under both normal and stimulated conditions, a significant portion of clearance remained. physiology.org L-cis-diltiazem had no effect on basal AFC, which is predominantly amiloride-sensitive. physiology.orgnih.gov However, its inhibitory action became prominent when amiloride-insensitive pathways were recruited. physiology.org

Stimulation with terbutaline, a β-adrenergic agonist, was found to activate both amiloride-sensitive and L-cis-diltiazem-sensitive pathways. physiology.orgphysiology.org The amiloride-insensitive component, which was sensitive to L-cis-diltiazem, increased five-fold after terbutaline stimulation. physiology.org When both amiloride and L-cis-diltiazem were administered together under terbutaline stimulation, AFC was almost completely blocked, indicating that these two drugs act on distinct pathways. physiology.org

Stimulation with DBcGMP, which increases intracellular cGMP, primarily recruited the L-cis-diltiazem-sensitive, amiloride-insensitive pathway. physiology.orgnih.govphysiology.org After DBcGMP stimulation, the amiloride-insensitive component increased threefold. physiology.org The combination of amiloride and L-cis-diltiazem produced an additive inhibitory effect on DBcGMP-stimulated AFC. physiology.orgphysiology.org These findings strongly suggest that the amiloride-insensitive fraction of Na+-driven alveolar fluid clearance is partly mediated through CNG channels that are activated by increased intracellular cGMP. physiology.orgnih.gov Other research has also pointed to alveolar CNGA1 channels, located in type I cells, as underlying the amiloride-insensitive component of lung liquid reabsorption. nih.gov

Interactive Data Table: Contribution of Amiloride-Sensitive vs. L-cis-Diltiazem-Sensitive Pathways to AFC

ConditionAmiloride-Sensitive Component (Relative Increase)L-cis-Diltiazem-Sensitive (Amiloride-Insensitive) Component (Relative Increase)
Control1-fold (Baseline)1-fold (Baseline)
Terbutaline Stimulation2-fold5-fold
DBcGMP StimulationUnchanged3-fold

Note: Data derived from studies comparing component contributions under different stimulatory conditions in rats. physiology.org

Antiplatelet Mechanisms (in relation to related compounds)

While research on the direct antiplatelet mechanisms of L-cis-diltiazem is limited, studies on structurally related l-cis 1,5-benzothiazepine (B1259763) derivatives provide significant insights. The antiplatelet action appears to be a characteristic feature of the l-cis configuration in this chemical class, distinguishing it from the d-cis isomers like d-diltiazem. nih.govahajournals.org

A related compound, TA-993, which is an l-cis 4',8-dimethyl derivative of diltiazem (B1670644), has demonstrated notable antiplatelet effects. nih.govahajournals.org In vitro, TA-993 and its metabolites inhibited human platelet aggregation induced by a variety of agonists including collagen, ADP, epinephrine, platelet-activating factor, arachidonic acid, and the thromboxane (B8750289) A2 analog U-46619. nih.govahajournals.org One of its metabolites, MB3, was found to be particularly potent. nih.govahajournals.org The stereoselectivity of this action is highlighted by the fact that the d-isomer of MB3 was over 100 times less potent than the l-isomer. nih.govahajournals.org

Unlike acetylsalicylic acid (ASA), TA-993 was shown to inhibit both the primary and secondary phases of ADP-induced platelet aggregation and could also disaggregate existing platelet clumps. nih.gov Furthermore, its inhibitory effect was enhanced when used in combination with ASA. nih.gov

These findings suggest that the antiplatelet activity is more strongly associated with the l-cis structure of 1,5-benzothiazepines than the d-cis structure. nih.govahajournals.org L-cis-diltiazem itself has been shown to increase blood flow in certain vascular beds with minimal impact on arterial pressure, a cardiovascular profile it shares with TA-993 and which differs from that of d-cis-diltiazem. nih.gov This suggests that compounds with the l-cis configuration, including L-cis-diltiazem, represent a distinct class of drugs from their d-cis counterparts, with potential antiplatelet activity being a key feature. nih.gov

Comparative Stereochemical Pharmacology of L Cis Diltiazem

Distinct Pharmacodynamic Profiles from D-cis-Diltiazem

D-cis-diltiazem is primarily characterized as a potent blocker of L-type calcium channels, which is the basis for its widespread use in treating cardiovascular conditions. arvojournals.orgnih.govcapes.gov.br This action results in vasodilation of coronary and peripheral vessels, along with negative inotropic (reduced contraction force), chronotropic (reduced heart rate), and dromotropic (reduced conduction velocity) effects on the heart. nih.govcapes.gov.br

In stark contrast, L-cis-diltiazem exhibits significantly less potent L-type calcium channel-blocking activity. medchemexpress.com Instead, its primary pharmacological effects are mediated through different ion channels. L-cis-diltiazem is recognized as a selective inhibitor of cyclic nucleotide-gated (CNG) channels, which are crucial in processes like visual and olfactory signal transduction. ahajournals.orgnih.gov The inhibitory effect on CNG channels is substantially more potent with the L-cis isomer compared to the D-cis isomer. biorxiv.orgnih.gov For instance, at a concentration of 100 μM, L-cis-diltiazem was found to block approximately 92% of rod photoreceptor CNG channel activity, whereas D-cis-diltiazem at the same concentration only achieved a 36% block. biorxiv.org

Furthermore, the enantiomers display differing effects on cardiac contractility. While D-cis-diltiazem exerts a clear negative inotropic effect, some studies have shown that L-cis-diltiazem can produce a positive inotropic action in isolated rat atria. biorxiv.orgnih.gov Other research indicates it does not produce a significant negative inotropic effect, underscoring its differentiation from its D-cis counterpart. biorxiv.org

Both enantiomers have been shown to affect sodium (Na+) channels. L-cis-diltiazem, in particular, inhibits voltage-dependent Na+ currents, showing a high affinity for the inactivated state of the channel. researchgate.net This action is believed to contribute to a cardioprotective effect observed with L-cis-diltiazem, which is independent of L-type calcium channel blockade. biorxiv.orgresearchgate.net Both isomers have demonstrated anti-ischemic actions in isolated heart models, suggesting that mechanisms beyond calcium channel antagonism, such as the inhibition of tissue nonesterified fatty acid accumulation, contribute to their effects. medchemexpress.com

Pharmacodynamic ParameterD-cis-DiltiazemL-cis-Diltiazem
Primary Channel TargetL-type Calcium Channels nih.govarvojournals.orgCyclic Nucleotide-Gated (CNG) Channels ahajournals.orgnih.gov
L-type Ca2+ Channel BlockadePotent capes.gov.brWeak medchemexpress.com
CNG Channel BlockadeWeak biorxiv.orgPotent biorxiv.org
Inotropic Effect (Cardiac Force)Negative biorxiv.orgNone or Positive biorxiv.orgnih.gov
Chronotropic Effect (Heart Rate)Negative nih.govNegative nih.gov
Sodium Channel BlockadeYes biorxiv.orgYes, with high affinity for inactivated state researchgate.net
Primary Cardioprotective MechanismCa2+ channel blockade nih.govNa+ channel and non-selective cation channel inhibition researchgate.net

Structure-Activity Relationships of Enantiomers

The significant divergence in the pharmacological profiles of L-cis-diltiazem and D-cis-diltiazem is rooted in their distinct three-dimensional structures. Diltiazem (B1670644) possesses two chiral centers within its benzothiazepine (B8601423) structure, giving rise to stereoisomers. arvojournals.orgpnas.org The clinically active D-cis-diltiazem corresponds to the (2S,3S) absolute configuration, while its enantiomer, L-cis-diltiazem, has the (2R,3R) configuration. nih.govresearchgate.netd-nb.infonih.gov

The structure-activity relationship (SAR) for potent L-type calcium channel antagonism is highly stereospecific, with the (2S,3S) configuration being paramount. researchgate.net This strict requirement indicates a precise molecular fit into a specific binding pocket on the channel protein. The key pharmacophoric features identified for high-affinity binding of this compound-like molecules to the L-type calcium channel include two aromatic systems, a basic dimethylaminoethyl side chain, and a 4'-methoxy group on the phenyl ring. nih.gov The spatial arrangement of these groups in the D-cis-(2S,3S) isomer is optimal for this interaction.

The L-cis-(2R,3R) isomer, being a mirror image, presents these functional groups in a different spatial orientation. This altered geometry prevents it from binding with high affinity to the D-cis-diltiazem receptor site on the L-type calcium channel. pnas.org This is demonstrated in competitive binding assays where the potency of isomers to inhibit the binding of radiolabeled D-cis-diltiazem follows the order: D-cis > L-cis > trans isomers. pnas.org The lower affinity of L-cis-diltiazem for this site explains its weak calcium channel blocking activity. medchemexpress.com

Mechanistic Basis for Stereodifferentiation at Receptor and Channel Levels

The mechanistic underpinning of the pharmacological differences between L-cis-diltiazem and D-cis-diltiazem lies in the stereoselective nature of their binding sites on different ion channel proteins.

The receptor site for D-cis-diltiazem on the L-type calcium channel (specifically the CaV1.2 subtype) is well-characterized. It is located within the central pore of the channel's α1-subunit, with critical binding determinants found on the intracellularly accessible portions of transmembrane segments IIIS6 and IVS6. medchemexpress.comnih.govnih.gov D-cis-diltiazem accesses this site from the cytoplasm and physically occludes the ion conduction pathway. nih.govnih.gov The binding is highly stereoselective, reflecting a protein pocket that is precisely shaped to accommodate the (2S,3S) configuration of D-cis-diltiazem, ensuring a high-affinity interaction that leads to potent, use-dependent channel blockade. nih.govresearchgate.net The (2R,3R) structure of L-cis-diltiazem fits poorly into this specific site, resulting in significantly lower binding affinity and, consequently, much weaker channel inhibition. nih.gov An interesting exception is the retinal L-type channel CaV1.4, which lacks this stereoselectivity and is blocked by both enantiomers with similar moderate potency. arvojournals.org

Conversely, L-cis-diltiazem is a more potent blocker of cyclic nucleotide-gated (CNG) channels. nih.govguidetopharmacology.org It inhibits these channels by acting as a voltage-dependent pore blocker from the cytoplasmic side. nih.govnih.gov The mechanism is noncompetitive, meaning it does not interfere with the binding of the channel's activators like cGMP. biorxiv.org The higher affinity of L-cis-diltiazem for CNG channels, particularly heteromeric channels containing the CNGB1 subunit, suggests that the binding site within the CNG channel pore is structurally more complementary to the (2R,3R) configuration of L-cis-diltiazem than to its D-cis counterpart. biorxiv.orgguidetopharmacology.org

In essence, the stereodifferentiation is a classic example of molecular recognition. The unique three-dimensional architecture of the binding site on each type of ion channel acts as a "chiral selector," preferentially binding the enantiomer that provides the most stable and energetically favorable interaction. This selective binding at the channel level is the fundamental mechanism that dictates the distinct and separate pharmacological identities of L-cis-diltiazem and D-cis-diltiazem.

Analytical Methodologies for L Cis Diltiazem in Biological and Research Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of L-cis-diltiazem, providing powerful separation capabilities essential for resolving the drug from its isomers, metabolites, and impurities. High-performance liquid chromatography (HPLC) is the most widely used technique in this class.

High-Performance Liquid Chromatography (HPLC) is extensively used for the separation and quantification of diltiazem's optical isomers and related compounds. The therapeutically active form is the (+)-cis-isomer, which has a (2S,3S) configuration. nih.gov Various reversed-phase (RP) columns, such as RP-18 and RP-8, have been tested to develop a comprehensive analytical profile of This compound (B1670644). nih.govresearchgate.net Studies have shown that RP-8 and monolithic RP-18 columns provide the best separation of this compound from its related substances A, B, E, and F. nih.gov

Method development often focuses on optimizing the mobile phase composition to achieve efficient separation. For instance, a stability-indicating HPLC method utilized a Zorbax RX C8 column with a gradient mobile phase system to resolve this compound from its known and unknown impurities. researchgate.net Another method employed a Hypersil ODS C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) phosphate (B84403) buffer to separate this compound from its isomers, Des Acetyl this compound and Des Acetyl this compound-5H. ijpsonline.com The use of chiral stationary phases, such as modified cellulose (B213188) coated onto silica, has been investigated in packed-column supercritical fluid chromatography (p-SFC) for the resolution of the four optical isomers of this compound hydrochloride. researchgate.net

Validation of these HPLC methods is crucial and typically includes parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For a method determining this compound and its metabolite desacetyl this compound, linearity was established in a concentration range of 25% to 250% of the specified limit, with a correlation coefficient of ≥ 0.998. researchgate.netderpharmachemica.com The LOD and LOQ for this compound hydrochloride were found to be 0.0408 µg/mL and 0.2668 µg/mL, respectively. researchgate.net

Table 1: Examples of HPLC Methods for this compound Analysis

Parameter Method 1 nih.gov Method 2 ijpsonline.com Method 3 researchgate.net
Stationary Phase Hypersil BDS C18 (150 mm×4.6 mm, 5.0 μm)Hypersil ODS (200 mm x 4.6 mm, 5 µm)Zorbax RX C8 (150 mm × 4.6 mm, 5 μm)
Mobile Phase Gradient of 0.2% Triethylamine (TEA) and Acetonitrile (ACN)Isocratic mixture of acetonitrile and 0.01 M ammonium phosphate (55:45)Gradient with Mobile Phase-A (0.05 M sodium dihydrogen phosphate buffer pH 3.0 and methanol, 800:200 v/v) and Mobile Phase-B (acetonitrile)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection UV at 240 nmUV at 237 nmUV at 240 nm
Application Determination of this compound HCl and six related substances in bulk drug and tablets.Separation and estimation of cis-isomers in bulk drug.Quantitative profiling of known and unknown impurities in tablets.
LOD < 0.02% for this compound and known impuritiesNot Specified< 0.02% for this compound and known impurities (as per another study) researchgate.net
Recovery 99.8–101.2% for this compound HClNot Specified97.2–101.3% for six known impurities

The coupling of HPLC with Mass Spectrometry (HPLC/MS) is a powerful tool for the structural elucidation of this compound's metabolites and impurities. nih.gov This technique provides high sensitivity and specificity, enabling the identification of compounds present at low concentrations in complex biological matrices like human plasma. nih.gov

An HPLC/MS method was developed to analyze this compound and 11 of its phase I metabolites in human plasma. nih.gov The analysis used a reversed-phase C8 column with a gradient mobile phase, and detection was performed using selected ion monitoring with atmospheric pressure chemical ionization (APCI). nih.gov This method successfully quantified this compound and five of its metabolites for which reference standards were available and detected six additional metabolites. nih.gov Known degradation products and metabolites include desacetylthis compound, N-demethylthis compound, N-demethyldesacetylthis compound, and O-demethyldesacetylthis compound. researchgate.net

In impurity profiling studies, HPLC-MS is used to characterize unknown peaks observed during routine HPLC analysis. orientjchem.org For example, two impurities (DTZ-I and DTZ-II) found in this compound hydrochloride drug substance were isolated and characterized using techniques including high-resolution mass spectrometry (HR-MS). orientjchem.org The HR-MS data provided the exact molecular formulas for the impurities, revealing a loss of an N,N-dimethylethanamine moiety for DTZ-I and a loss of a trimethylamine (B31210) moiety for DTZ-II compared to the parent this compound molecule. orientjchem.org

Table 2: Impurities of this compound Characterized by HPLC-MS orientjchem.org

Impurity Proposed Structure Molecular Formula [M+H]⁺ (m/z) Mass Difference from this compound
DTZ-I 2-(4-methoxyphenyl)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] ijpsr.comnih.govthiazepin-3-yl acetate (B1210297)C₁₉H₂₀NO₄S358.1102-57 amu (Loss of C₃H₇N)
DTZ-II 2-(4-methoxyphenyl)-4-oxo-5-vinyl-2,3,4,5-tetrahydrobenzo[b] ijpsr.comnih.govthiazepin-3-yl acetateC₂₀H₂₀NO₄S370.1131-45 amu (Loss of C₂H₇N)

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

Spectrophotometric Approaches (UV/Vis, Spectrofluorimetry)

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantification of this compound in pharmaceutical formulations. These methods are typically based on the formation of a colored complex between the drug and a specific reagent, which can then be measured using a UV/Visible spectrophotometer.

Several methods have been developed based on the reaction of this compound with various reagents. One such method involves the formation of a yellow ion-pair complex between this compound hydrochloride and bromocresol purple in an acidic medium, which is then extracted with chloroform (B151607) and measured at a maximum wavelength (λmax) of 408 nm. asianpubs.org This method demonstrated linearity in the concentration range of 1-20 mg/L with a high molar absorption coefficient of 37,175 L mol⁻¹ cm⁻¹. asianpubs.org Another approach uses sodium metavanadate in a sulfuric acid medium, which upon boiling with the drug, produces a color measured at 750 nm. researchgate.net This method was found to obey Beer's law up to 50 μg/ml. researchgate.net

Other reagents used for the spectrophotometric determination of this compound include metanil yellow, tropaeolin 000, and alizarin (B75676) red, which form colored complexes with λmax values of 405.5 nm, 484.5 nm, and 426.0 nm, respectively. rjptonline.org A method involving complexation with Palladium(II) Chloride results in a stable orange-colored complex with a λmax of 400 nm. ijpsr.comijpsr.com These methods are validated for their accuracy and precision and have been successfully applied to the analysis of commercial tablets and capsules. asianpubs.orgresearchgate.netrjptonline.org

Table 3: Comparison of Spectrophotometric Methods for this compound Determination

Reagent Medium λmax (nm) Linearity Range Molar Absorptivity (L mol⁻¹ cm⁻¹) Reference
Bromocresol purple Acidic (extracted with chloroform)4081-20 mg/L37,175 asianpubs.org
Sodium metavanadate Sulfuric acid (11.0 M)750up to 50 μg/ml6.18 x 10³ researchgate.net
Palladium(II) Chloride Not specified40034.13 - 272.2 µg/ml8.5 x 10² ijpsr.comijpsr.com
Metanil yellow Acid buffer pH 1.6405.53-24 µg/mlNot Reported rjptonline.org
Tropaeolin 000 Acid buffer pH 1.6484.53-24 µg/mlNot Reported rjptonline.org

Electrophoretic Techniques (Capillary Electrophoresis, Micellar Electrokinetic Chromatography)

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), provide high-efficiency separations and are excellent alternatives to HPLC for the analysis of L-cis-diltiazem and its enantiomers. nih.gov CE offers advantages such as minimal sample and reagent consumption and rapid analysis times. aurorabiomed.com

Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are the predominant modes used. nih.gov The direct enantiomeric separation of this compound and its related compounds has been achieved using polysaccharides as chiral selectors in the running buffer. nih.gov For instance, affinity electrokinetic chromatography (AEKC) using chondroitin (B13769445) sulfate (B86663) C as a chiral selector successfully resolved the enantiomers of this compound and its chloro derivatives. nih.gov

MEKC, which uses surfactants to form micelles as a pseudostationary phase, is effective for separating both neutral and charged molecules. ptfarm.pl The chiral separation of this compound hydrochloride has been accomplished using bile salts, such as sodium taurodeoxycholate, as chiral surfactants in the buffer under neutral conditions. nih.govscirp.org An optimized MEKC method for separating six cardiovascular drugs, including this compound, used an electrophoresis buffer of 100 mM borate (B1201080) (pH 8.1) containing 50 mM sodium dodecyl sulphate (SDS) and 15% (v/v) acetone. nih.gov These electrophoretic methods are valuable for purity testing and the simultaneous determination of this compound and its metabolites like cis-desacetylthis compound. nih.govptfarm.pl

Table 4: Electrophoretic Methods for this compound Enantioseparation

Technique Chiral Selector Key Finding Application Reference
CZE/EKC Polysaccharides (β-cyclodextrin polymer, dextran (B179266) sulfate, heparin, chondroitin sulfate C)Chondroitin sulfate C provided the most successful enantioseparation for all tested solutes.Enantiomeric separation of this compound and its chloro derivatives. nih.gov
MEKC Bile Salts (e.g., Sodium taurodeoxycholate)Successful chiral separation of this compound hydrochloride was achieved under neutral conditions.Optical purity testing of this compound and related compounds. nih.govscirp.orgspringernature.com
CE Not specifiedA CE method was developed for the simultaneous enantioselective determination of cis-diltiazem and its metabolite cis-desacetylthis compound.Quantitative determination of minor enantiomeric impurities. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Analysis and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of L-cis-diltiazem, its impurities, and its complexes. orientjchem.org Complete assignment of proton (¹H) and carbon (¹³C) resonances is achieved using one-dimensional and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC. orientjchem.orgnih.gov These techniques were instrumental in confirming the structures of two process-related impurities, DTZ-I and DTZ-II, by providing detailed information about the connectivity of atoms within the molecules. orientjchem.org

NMR studies have also been used to investigate the solution conformation of this compound and its interaction with ions. For example, ¹H-NMR and 2D-NOESY experiments revealed that this compound can form a 2:1 "sandwich" complex with Ca²⁺ ions in solution. nih.gov Furthermore, NMR has been used to study the dynamic behavior of this compound in solution, where it can exist as an equilibrium of two diastereomeric ring-inverted conformations.

In the realm of metabolic studies, ³¹P NMR spectroscopy has been employed to investigate the effects of this compound on the energy metabolism of tissues, such as the heart, during conditions like ischemia. nih.govnih.gov These studies monitor the levels of high-energy phosphate compounds like adenosine (B11128) triphosphate (ATP) and phosphocreatine (B42189) (PCr), as well as inorganic phosphate (Pi) and intracellular pH. nih.govumich.edu Results from such studies indicate that this compound can have a beneficial effect on the energy metabolism of the ischemic heart, evidenced by a more rapid rephosphorylation of creatine (B1669601) and recovery of intracellular pH upon reperfusion. nih.govnih.gov

Table 5: Applications of NMR in L-cis-Diltiazem Research

NMR Technique Sample/System Key Findings Reference
¹H, ¹³C, 2D-NMR (COSY, HSQC, HMBC) This compound impurities (DTZ-I, DTZ-II)Confirmed the chemical structures of the isolated impurities. orientjchem.org
¹H-NMR, 2D-NOESY This compound and Ca²⁺Revealed the formation of a 2:1 drug:Ca²⁺ sandwich complex and determined its conformation in solution. nih.gov
¹H and ¹³C NMR This compound hydrochloride in solutionCharacterized two diastereomeric species in equilibrium due to heptagonal-ring inversion.
³¹P NMR Isolated rat heart (ischemia model)Showed this compound treatment led to greater oxidative phosphorylation capacity and faster pH recovery on reperfusion. nih.gov
³¹P NMR Rabbit myocardium (in vivo ischemia model)Demonstrated that this compound attenuates the decrease in phosphocreatine and improves recovery of inorganic phosphate levels during ischemia and reperfusion. nih.gov

Pharmacokinetic and Metabolic Research Aspects of Diltiazem Enantiomers General Context

Oxidative Demethylation and Deacetylation

Two of the primary metabolic pathways for diltiazem (B1670644) are N-demethylation and deacetylation. researchgate.net The cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme, is responsible for both N-demethylation and O-demethylation. nih.govhres.ca However, some research also implicates CYP2D6 in O-demethylation. nih.gov Deacetylation, which is another significant route, is mediated by esterases found in plasma and various tissues. hres.canih.gov

These processes lead to the formation of several key metabolites. The main circulating metabolites identified in plasma include N-monodesmethyl this compound, deacetyl this compound, and deacetyl N-monodesmethyl this compound. nih.gov Deacetyl this compound is a notable metabolite as it retains approximately 25-50% of the vasodilatory activity of the parent compound, this compound. nih.gov While these pathways are well-established for this compound as a whole, specific stereoselectivity for the L-cis-diltiazem enantiomer in these reactions is not extensively detailed in available research, though stereoselectivity is a common feature in drug metabolism. conicet.gov.aralljournals.cn

Metabolic PathwayPrimary Enzyme(s) InvolvedResulting Metabolite(s)Source(s)
N-demethylationCYP3A4N-monodesmethyl this compound nih.govhres.ca
O-demethylationCYP3A4, CYP2D6O-desmethyl this compound nih.govnih.gov
DeacetylationPlasma and Tissue EsterasesDeacetyl this compound (active) hres.canih.govkoreascience.kr

Oxidative Deamination Pathways

Oxidative deamination represents another significant route in the metabolism of this compound. nih.gov Research in rat liver microsomes indicates that this pathway is responsible for the formation of acidic metabolites. nih.gov The process involves the dimethylaminoethyl group of the this compound molecule. nih.gov Microsomal cytochrome P-450 enzymes oxidize this group to form an aldehyde intermediate. nih.govacs.org Subsequently, the aldehyde is further dehydrogenated, likely by aldehyde dehydrogenase, to form a carboxylic acid metabolite. nih.gov This metabolic transformation is inhibited by SKF 525-A, a known cytochrome P-450 inhibitor, but not by monoamine oxidase (MAO) inhibitors like pargyline (B1678468) and iproniazid, confirming the primary role of the P-450 system over MAO in this specific deamination process for this compound. nih.gov

Hydroxylation and Conjugation

In addition to the primary pathways, this compound and its metabolites can undergo further biotransformation through hydroxylation (a phase I reaction) and conjugation (a phase II reaction). researchgate.net Conjugation reactions, such as sulfation and glucuronidation, serve to increase the water solubility of the metabolites, facilitating their excretion from the body. hres.ca While hydroxylation and conjugation are known metabolic pathways for many drugs and have been noted for this compound analogues, the specific contribution of these pathways to the metabolism of L-cis-diltiazem is not fully elucidated. hres.caresearchgate.net For other drugs, conjugation reactions can exhibit stereoselectivity; for example, the S-enantiomer of carvedilol (B1668590) undergoes more extensive glucuronidation than the R-enantiomer. conicet.gov.armdpi.com This suggests that the conjugation of this compound metabolites could also be stereoselective, but specific data for the L-cis isomer are limited.

Plasma Protein Binding

In the bloodstream, this compound is moderately bound to plasma proteins. hres.canih.gov In vitro studies show that approximately 70% to 80% of this compound is bound. hres.canih.gov This binding primarily involves two major proteins: about 40% of the drug binds to alpha-1-acid glycoprotein, and approximately 30% binds to albumin. nih.gov

Systemic Clearance and Half-Life Considerations

The pharmacokinetic profile of this compound is characterized by extensive hepatic metabolism, leading to a high systemic clearance. hres.capfizermedicalinformation.com Following a single intravenous injection in healthy volunteers, the systemic clearance of this compound is approximately 65 L/h. pfizermedicalinformation.com The plasma elimination half-life is reported to be around 3.4 to 4.9 hours. hres.capfizermedicalinformation.com Some studies have noted that this compound may exhibit nonlinear pharmacokinetics, particularly with constant intravenous infusions, where an increase in dose can lead to a decrease in systemic clearance (from 64 to 48 L/h) and a corresponding increase in the elimination half-life. hres.capfizermedicalinformation.com

Stereoselectivity in metabolism can significantly impact the clearance and half-life of individual enantiomers. conicet.gov.ar For many chiral drugs, the body clears one enantiomer faster than the other. For example, the systemic clearance of S-carvedilol is significantly higher than that of R-carvedilol due to stereoselective metabolism. conicet.gov.ar This leads to different steady-state concentrations and potential differences in pharmacological effect and duration. Although these stereoselective differences are well-documented for other cardiovascular drugs, specific comparative values for the systemic clearance and half-life of L-cis-diltiazem versus d-cis-diltiazem in humans are not specified in the reviewed literature.

Pharmacokinetic ParameterReported Value (for this compound)Source(s)
Plasma Protein Binding70-80% hres.canih.gov
Systemic Clearance (Single IV dose)~65 L/h pfizermedicalinformation.com
Systemic Clearance (Constant IV infusion)48-64 L/h (dose-dependent) hres.capfizermedicalinformation.com
Elimination Half-Life3.4-4.9 hours hres.capfizermedicalinformation.com

Advanced Research Perspectives and Future Directions for L Cis Diltiazem

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into the mechanisms of action of pharmaceutical compounds at a molecular level. electrochemsci.org In the context of L-cis-diltiazem, these in silico approaches are pivotal for elucidating its unique pharmacological profile, which differs from its more clinically prevalent stereoisomer, d-cis-diltiazem.

Theoretical studies employing molecular mechanics and quantum chemical methods have been instrumental in generating pharmacophore models for compounds that interact with the diltiazem (B1670644) binding site on L-type calcium channels. nih.gov These models identify crucial pharmacophoric features necessary for binding and activity. Key characteristics often include the presence of two aromatic ring systems at a specific distance (approximately 6.7 Å), a basic side chain with a pKa in the physiological range, and a 4'-methoxy moiety. nih.gov Furthermore, the analysis of molecular electrostatic potentials (MEPs) has revealed that a strong negative potential at the 4-position (carbonyl oxygen) and hydrophobic, electron-rich features at the position equivalent to the sulfur atom of the benzothiazepine (B8601423) ring are favorable for receptor binding and calcium antagonistic effects. nih.gov

Molecular dynamics simulations have also been employed to understand the conformational dynamics of the heptagonal ring of this compound and its analogues. These simulations have demonstrated the stabilizing effect of substituents at the 3-position on the bioactive "M" twist-boat conformation, which is crucial for its interaction with the receptor. nih.gov

For L-cis-diltiazem specifically, computational studies are essential to understand why its activity profile diverges from d-cis-diltiazem. While d-cis-diltiazem is a potent L-type calcium channel blocker, L-cis-diltiazem shows selectivity for other channels, such as cyclic nucleotide-gated (CNG) channels. abcam.com Molecular docking and simulation studies can help to map the binding site of L-cis-diltiazem on these alternative targets, revealing the specific molecular interactions that govern its selectivity. By comparing the binding poses and interaction energies of L-cis-diltiazem and d-cis-diltiazem with different channel proteins, researchers can pinpoint the structural determinants of stereoselectivity.

Recent advancements in computational methods, such as the development of sophisticated chemical language models, present new opportunities for understanding structure-activity relationships. However, these models must be carefully validated to ensure they accurately interpret molecular structures and predict chemical properties. aclanthology.org The integration of computational data with experimental results from techniques like X-ray crystallography and cryo-electron microscopy will be crucial for building a comprehensive, three-dimensional understanding of how L-cis-diltiazem interacts with its molecular targets and for guiding the design of new, more potent, and selective analogues.

Omics-Based Approaches (e.g., Proteomics, Metabolomics) to Identify Novel Targets

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the field of drug discovery by enabling a system-wide view of cellular responses to pharmacological agents. mdpi.com These approaches are particularly valuable for identifying novel molecular targets and elucidating the broader biological pathways affected by a compound, moving beyond a single-target paradigm. For L-cis-diltiazem, omics-based strategies hold significant promise for uncovering new therapeutic applications and understanding its distinct mechanisms of action compared to its d-cis isomer.

Proteomics, the large-scale study of proteins, can be employed to identify the direct and indirect protein targets of L-cis-diltiazem. Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down proteins that bind to L-cis-diltiazem from cell lysates or tissue homogenates. This can confirm known targets and, more importantly, identify novel interacting partners that may mediate previously unknown pharmacological effects. ru.nl For instance, while L-cis-diltiazem is known to block CNG channels, a proteome-wide screen could reveal other ion channels or signaling proteins that it modulates. abcam.com

Metabolomics, the systematic study of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism following treatment with L-cis-diltiazem. By profiling changes in the metabolome, researchers can infer which metabolic pathways are perturbed by the drug. For example, studies on d-cis-diltiazem have shown that it can prevent the ischemia-induced accumulation of nonesterified fatty acids (NEFA). nih.gov A comparative metabolomics study of d-cis- and L-cis-diltiazem could reveal whether the L-cis isomer has similar effects on cellular metabolism, potentially via different mechanisms.

The integration of multiple omics datasets (multi-omics) offers a more powerful approach to understanding drug action. mdpi.comresearchgate.net By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive network models of the cellular pathways affected by L-cis-diltiazem. frontiersin.org This integrative approach can help to prioritize genes and proteins for further functional validation and identify potential biomarkers for drug response. For instance, an integrated multi-omics analysis could reveal that L-cis-diltiazem treatment leads to changes in the expression of genes involved in a particular signaling pathway, which is corroborated by observed changes in the levels of proteins and metabolites in that same pathway.

These omics-based approaches are still in their early stages of application for L-cis-diltiazem but represent a critical future direction. The systematic identification of its molecular targets and affected pathways will be essential for realizing its full therapeutic potential and for developing personalized medicine strategies.

Development of Stereoselective Analogues

The distinct pharmacological profiles of d-cis-diltiazem and L-cis-diltiazem underscore the profound impact of stereochemistry on drug activity. ualberta.caijpsjournal.com This has spurred significant interest in the development of stereoselective analogues of this compound to enhance therapeutic efficacy, improve selectivity for specific targets, and reduce off-target effects. researchgate.net The synthesis of stereochemically pure compounds is a major challenge in medicinal chemistry, but advances in asymmetric synthesis and chiral separation techniques have made it increasingly feasible. mdpi.comijper.org

One key area of focus is the development of analogues with improved selectivity for different types of calcium channels or other ion channels. For example, while d-cis-diltiazem is a well-known L-type calcium channel blocker, research has aimed to create analogues with activity at T-type calcium channels, which are implicated in different pathological conditions. acs.orgmdpi.com The development of analogues of L-cis-diltiazem could similarly focus on enhancing its selectivity for CNG channels, which could be beneficial in treating certain sensory disorders. abcam.com

Structure-activity relationship (SAR) studies are central to the design of novel analogues. By systematically modifying the chemical structure of the parent molecule and evaluating the pharmacological activity of the resulting compounds, researchers can identify the key structural features responsible for target binding and selectivity. researchgate.net For instance, modifications to the benzothiazepine ring, the acetyl group at the 3-position, or the dimethylaminoethyl side chain of this compound have been explored to create analogues with altered properties. nih.govresearchgate.net Similar strategies can be applied to L-cis-diltiazem to develop new chemical entities with optimized pharmacological profiles.

Recent advances in biocatalysis have provided powerful tools for the stereoselective synthesis of chiral intermediates for this compound and its analogues. mdpi.comrhhz.net Engineered enzymes, such as ketoreductases, can catalyze the reduction of prochiral ketones to specific stereoisomers with high enantiomeric and diastereomeric purity. rhhz.net This approach has been successfully used to synthesize key precursors for both d-cis-diltiazem and L-cis-diltiazem, facilitating the development of novel analogues. rhhz.net

The table below summarizes some of the key findings from research on the development of stereoselective analogues of this compound.

Analogue/Intermediate Key Findings Reference(s)
NaltiazemA this compound analogue developed by Roche, synthesized via a process involving a 2-aminothiophenol-mediated ring-opening of an epoxide. mdpi.com
Thiazino-oxadiazolone derivativesIdentified as potent and selective antagonists for calcium influx into cardiac cells, serving as a scaffold for virtual screening to find novel chemotypes. researchgate.net
1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidineA functional this compound analogue that blocks cardiovascular L-type calcium channels and binds to the this compound site. Its enantiomers were separated and their absolute configurations determined. researchgate.net
syn-aryl-(2S,3R)-2–chloro-3–hydroxy estersValuable intermediates for the synthesis of L-cis-diltiazem, synthesized via a ketoreductase-catalyzed dynamic reductive kinetic resolution. rhhz.net

The continued development of stereoselective analogues of L-cis-diltiazem, guided by computational modeling and SAR studies, and enabled by advanced synthetic methodologies, holds the potential to yield new therapeutic agents with improved efficacy and safety profiles for a range of diseases.

Exploration in Emerging Therapeutic Areas (e.g., Antiviral Activity against SARS-CoV-2)

The repurposing of existing drugs for new therapeutic indications is a valuable strategy for accelerating the development of treatments for emerging diseases. researchgate.net In the context of the COVID-19 pandemic, caused by the SARS-CoV-2 virus, numerous approved drugs have been investigated for their potential antiviral activity. inserm.fr this compound, including its stereoisomers, has emerged as a candidate of interest in this area.

Recent research has shown that this compound can inhibit the binding and internalization of SARS-CoV-2, thereby reducing viral infection in cell cultures and mouse models. researchgate.net The proposed mechanism involves the drug's ability to reduce the cell surface expression of angiotensin-converting enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into host cells. researchgate.net This effect appears to be linked to this compound's activity as an L-type calcium channel blocker. researchgate.net

Furthermore, studies have explored the combination of this compound with direct-acting antiviral agents. The combination of this compound with remdesivir (B604916), an antiviral drug used to treat Ebola, has been shown to significantly reduce viral load in in vitro models of SARS-CoV-2 infection. inserm.fr this compound appears to potentiate the effect of remdesivir by stimulating the innate immune response of the respiratory epithelia. inserm.fr Similarly, the combination of this compound with molnupiravir (B613847) has been found to reduce viral production and protect the integrity of human airway epithelia infected with SARS-CoV-2. nih.gov

While much of the research on the antiviral activity of this compound has focused on the clinically used d-cis isomer, the potential of L-cis-diltiazem in this area warrants investigation. Given that the two isomers can have different pharmacological effects, it is plausible that L-cis-diltiazem may also possess antiviral properties, potentially through a different mechanism of action. nih.govualberta.ca For instance, its ability to block CNG channels could have implications for viral entry or replication, as ion channels are known to play a role in various stages of the viral life cycle.

The table below summarizes key findings related to the antiviral activity of this compound against SARS-CoV-2.

Study Focus Key Findings Reference(s)
This compound monotherapyInhibits SARS-CoV-2 binding and internalization; decreases viral infection in cells and mouse lungs by reducing cell surface ACE2 expression. researchgate.net
This compound and remdesivir combinationSignificantly reduces viral load in SARS-CoV-2 infected epithelia; this compound potentiates the effect of remdesivir. inserm.fr
This compound and molnupiravir combinationReduces viral production and protects the integrity of human airway epithelia infected with SARS-CoV-2. nih.gov
This compound and baloxavir (B560136) combinationDemonstrates broad-spectrum antiviral activity against Influenza A viruses and potentiates the effect of baloxavir. nih.gov

Future research should aim to directly evaluate the antiviral activity of L-cis-diltiazem against SARS-CoV-2 and other viruses. Such studies could uncover new therapeutic opportunities for this compound and contribute to the development of novel antiviral strategies.

Challenges in Clinical Translation and Stereoselective Drug Development

The journey of a drug from the laboratory to the clinic is fraught with challenges, and these are often magnified in the case of stereoisomers. The clinical translation of L-cis-diltiazem and the broader development of stereoselective drugs face several significant hurdles.

One of the primary challenges is the complexity and cost associated with the stereoselective synthesis and purification of single enantiomers. mdpi.com While racemic mixtures can be easier and cheaper to produce, the presence of an unwanted stereoisomer can lead to reduced efficacy, increased side effects, or a more complex pharmacokinetic profile. ijpsjournal.com Developing scalable and cost-effective methods for producing enantiomerically pure L-cis-diltiazem is therefore a critical step for its potential clinical development.

Another major challenge lies in the comprehensive characterization of the pharmacological and toxicological profiles of each stereoisomer. As demonstrated by the this compound isomers, enantiomers can have markedly different activities and targets. nih.govualberta.canih.gov This necessitates extensive preclinical testing to elucidate the distinct mechanism of action, efficacy, and safety of each isomer. For L-cis-diltiazem, this would involve a thorough investigation of its effects on CNG channels and other potential targets, as well as a complete toxicological assessment. abcam.com

The pharmacokinetic properties of stereoisomers can also differ significantly, affecting their absorption, distribution, metabolism, and excretion (ADME). ijpsjournal.com For example, the metabolism of this compound is mediated by cytochrome P450 enzymes, and there can be stereoselective differences in its metabolism. Understanding the unique pharmacokinetic profile of L-cis-diltiazem is crucial for determining appropriate dosing regimens and for predicting potential drug-drug interactions.

Furthermore, the regulatory landscape for chiral drugs has evolved, with regulatory agencies now often requiring data on the individual stereoisomers of a new drug. mdpi.com This adds to the complexity and cost of drug development, as it necessitates additional studies to meet regulatory requirements.

Finally, from a clinical perspective, there must be a clear therapeutic advantage for using a single enantiomer over a racemic mixture. ijper.org For L-cis-diltiazem, this would require demonstrating that its specific pharmacological profile offers a clinical benefit that cannot be achieved with the existing d-cis-diltiazem or other available therapies. This could involve identifying a specific patient population that would benefit from its unique mechanism of action or showing that it has a superior safety profile.

Overcoming these challenges will require a multidisciplinary approach, integrating advances in synthetic chemistry, pharmacology, toxicology, and clinical trial design. The successful clinical translation of L-cis-diltiazem will depend on a robust preclinical data package that clearly defines its therapeutic potential and a well-designed clinical development plan that addresses the unique considerations of a stereoselective drug.

Q & A

Q. What is the primary mechanism of action of L-cis-diltiazem in modulating cyclic nucleotide-gated channels (CNGCs)?

L-cis-diltiazem acts as a non-competitive inhibitor of CNGCs by binding to the channel pore, reducing its open probability in a voltage-dependent manner. Experimental validation involves patch-clamp electrophysiology with cGMP activation protocols, where blocking efficacy is quantified using Hill equation fits (Eq. 1) and normalized current amplitudes at varying voltages (e.g., -100 mV to +100 mV) . Key parameters include IC50 values and voltage-dependent blocking ratios (e.g., ~2.6-fold stronger inhibition at +100 mV vs. -100 mV in rod CNGCs) .

Q. What experimental protocols are recommended for assessing L-cis-diltiazem's effects on photoreceptor Ca²⁺ dynamics?

Use confocal patch-clamp fluorometry (cPCF) to simultaneously measure Ca²⁺ flux and channel activity in isolated photoreceptor membranes. Protocols include:

  • Pre-treatment with saturating cGMP (3 mM) to activate CNGCs.
  • Application of L-cis-diltiazem (100 µM) during voltage-clamp recordings.
  • Double-exponential fitting (Eq. 4) to analyze washout kinetics (τfast = 1.5 ± 0.1 s; τslow = 161.9 ± 24.5 s) . Statistical validation requires two-tailed unpaired Student's t-tests for enantiomer comparisons (e.g., L-cis vs. D-cis effects on Ca²⁺ baseline levels) .

Advanced Research Questions

Q. How do contradictory data on L-cis-diltiazem's voltage dependency arise across CNGC isoforms?

Discrepancies stem from isoform-specific structural differences (e.g., rod vs. cone CNGCs) and experimental conditions (e.g., cGMP concentration). For example:

  • Rod CNGCs show higher sensitivity to L-cis-diltiazem (IC50 = 25 µM at +100 mV) compared to cone CNGCs (IC50 = 100 µM) under saturating cGMP .
  • Voltage dependency diminishes in heterologously expressed homomeric channels (e.g., CNG3), suggesting CNGB subunit involvement in modulating block kinetics . Resolution requires multivariate linear models to isolate variables (enantiomer, voltage, cGMP) and parallel experiments using heterologous expression systems .

Q. Why does L-cis-diltiazem exhibit stronger inhibitory effects than its D-cis enantiomer in physiological models?

Stereospecific binding to CNGCs underlies this difference. Methodological approaches include:

  • Concentration-response curves (25–100 µM) with Hill coefficient analysis, showing L-cis-diltiazem reduces cooperativity (H-values) by ~40% in rod CNGCs vs. D-cis .
  • Confocal imaging of membrane patches during cGMP activation, where L-cis-diltiazem (100 µM) reduces Ca²⁺ influx by >80% in cones, while D-cis shows no significant effect . Structural studies (e.g., cryo-EM of CNGA1/B1 channels) suggest L-cis-diltiazem interacts with pore helices inaccessible to D-cis .

Q. How should researchers design experiments to resolve conflicting data on L-cis-diltiazem's efficacy in pathological vs. physiological cGMP levels?

  • Pathological conditions: Emulate retinitis pigmentosa (RP) by elevating cGMP to 100 µM. L-cis-diltiazem shows similar blocking efficacy (~75% inhibition) as under saturating cGMP (3 mM) .
  • Physiological conditions: Use 5 µM cGMP (mimicking normal photoreceptor activity). Here, L-cis-diltiazem has minimal effect (<5% inhibition), necessitating complementary approaches like Ca²⁺ imaging in intact retinal slices .
  • Statistical tools: Multivariate ANOVA to account for cGMP concentration, voltage, and enantiomer interactions .

Methodological Guidance

Q. What controls are essential when testing L-cis-diltiazem in Ca²⁺ imaging studies?

  • Pharmacological controls: Co-application of TRP channel blockers (e.g., 2-APB) to isolate CNGC-mediated Ca²⁺ signals .
  • Genetic controls: Use CNGC-null mutants (e.g., tax-2 in C. elegans) to confirm specificity .
  • Voltage-clamp protocols: Include ±100 mV steps to assess voltage dependency, with normalization to baseline currents in drug-free conditions .

Q. How can researchers optimize patch-clamp protocols for studying L-cis-diltiazem washout kinetics?

  • Use double-barreled perfusion systems for rapid drug application/removal.
  • Fit washout time courses with double-exponential functions (Eq. 4) to distinguish fast (pore unblocking) and slow (channel re-sensitization) phases .
  • Validate with confocal fluorometry to correlate current recovery with Ca²⁺ level stabilization .

Data Interpretation & Reporting

Q. How should contradictory enantiomer effects be reported in publications?

  • Present raw current traces for D- and L-cis-diltiazem under identical conditions (e.g., Fig. 1a-d in ).
  • Use Hill equation-derived parameters (EC50, H-values) in supplementary tables (e.g., Table S1-S3) .
  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data redundancy avoidance and supplemental material formatting .

Q. What statistical frameworks are appropriate for analyzing concentration-dependent effects?

  • Two-way ANOVA for comparing enantiomer efficacy across concentrations.
  • Tukey’s post-hoc tests for pairwise comparisons (e.g., 25 µM vs. 100 µM L-cis-diltiazem) .
  • Reporting standards: Include SEM, n-values, and p-values in figure captions (e.g., Fig. 4b-d in ).

Synthesis & Validation

Q. What synthetic routes are validated for high-purity L-cis-diltiazem in pharmacological studies?

While industrial synthesis is excluded per guidelines, enzymatic asymmetric synthesis (e.g., ketoreductase-catalyzed dynamic kinetic resolution) produces chiral intermediates with >98% enantiomeric excess (ee), critical for ensuring experimental reproducibility . Purity validation requires HPLC-MS and comparative patch-clamp assays against commercial standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.